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  • Product: 2-Amino-6-chloro-3-propylquinoline hydrochloride
  • CAS: 1171447-48-5

Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Pharmacological Profiling of 2-Amino-6-chloro-3-propylquinoline Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The functionalization of the quinoline scaffold has driven sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The functionalization of the quinoline scaffold has driven significant advancements in immunopharmacology, particularly in the modulation of the innate immune system. 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS: 1171447-48-5) represents a highly specialized, synthetically accessible small molecule that serves as a critical structural pharmacophore for endosomal Toll-like receptor (TLR) agonism [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will deconstruct the causality behind its structural design, explore the precise mechanism by which it engages target receptors, and provide a field-validated, self-contained protocol for its synthesis and analytical verification.

Structural Rationale and Physicochemical Profiling

The pharmacological efficacy of 2-aminoquinoline derivatives is not accidental; it is the result of precise steric and electronic tuning. Every functional group on the 2-amino-6-chloro-3-propylquinoline core serves a distinct mechanistic purpose:

  • The 2-Aminoquinoline Core: Serves as the primary hydrogen-bonding network. The endocyclic nitrogen and the exocyclic C2-amine form critical bidentate salt bridges with conserved aspartate residues (e.g., Asp545) in the binding pockets of endosomal TLRs [2].

  • The 3-Propyl Substitution: Endosomal TLRs (specifically TLR7 and TLR8) possess a lipophilic pocket at their dimerization interface. The 3-propyl chain acts as a hydrophobic anchor, inserting into this pocket to stabilize the active receptor dimer [2]. Shorter chains fail to provide sufficient van der Waals interactions, while longer chains introduce steric clashes.

  • The 6-Chloro Substitution: Halogenation at the C6 position serves a dual purpose. Pharmacokinetically, it increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across the cell membrane to reach the endosomes. Pharmacodynamically, the electron-withdrawing nature of the chlorine atom modulates the pKa of the quinoline nitrogen, optimizing it for protonation in the acidic endosomal environment (pH ~5.5).

Quantitative Physicochemical Data

The following table summarizes the critical parameters required for formulation and assay design [1][2].

ParameterValue / Specification
IUPAC Name 6-chloro-3-propylquinolin-2-amine hydrochloride
CAS Registry Number 1171447-48-5
Molecular Formula C₁₂H₁₃ClN₂ • HCl
Molar Mass (Free Base) 220.70 g/mol
Molar Mass (Hydrochloride Salt) 257.16 g/mol
Topological Polar Surface Area (TPSA) 38.9 Ų (Free Base)
Hydrogen Bond Donors / Acceptors 1 / 2 (Free Base)
Optimal Storage Conditions Desiccated, -20°C, protected from light

Mechanistic Pharmacology: The TLR7/8 Axis

2-Aminoquinolines are established modulators of the innate immune system. Upon passive diffusion into the cell and subsequent entry into the endosome, the acidic environment protonates the quinoline core. This protonated species binds to the leucine-rich repeat (LRR) domain of TLR7/8, inducing receptor dimerization.

This structural shift recruits the MyD88 adaptor protein via the intracellular Toll/IL-1 receptor (TIR) domains, initiating a phosphorylation cascade that culminates in the degradation of IκB and the nuclear translocation of NF-κB. The ultimate result is the robust transcription of pro-inflammatory cytokines such as TNF-α and IL-12, making this scaffold highly valuable for vaccine adjuvant development and immuno-oncology [1].

TLR_Signaling Ligand 2-Amino-6-chloro- 3-propylquinoline TLR Endosomal TLR7/8 (Dimerization) Ligand->TLR Binds LRR domain MyD88 MyD88 Adaptor TLR->MyD88 TIR domain interaction IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylation cascade NFkB NF-κB Translocation IRAK->NFkB IκB degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Gene transcription

Fig 1: Mechanism of endosomal TLR7/8 activation by 2-aminoquinoline derivatives.

Convergent Synthesis Methodology

To synthesize 2-Amino-6-chloro-3-propylquinoline, we employ a modified Friedländer Annulation [3][4]. We select this route over the Combes or Skraup syntheses because it allows for the precise, regioselective installation of both the 2-amino group and the 3-alkyl chain in a single, convergent step under mild basic conditions.

Causality of Reagent Selection
  • Pentanenitrile (Valeronitrile): Serves as the active methylene source. The alpha-carbon provides the C3 position of the quinoline, while the nitrile carbon becomes the C2 position.

  • Potassium tert-butoxide (t-BuOK): A sterically hindered strong base. It efficiently deprotonates the alpha-carbon of pentanenitrile without acting as a nucleophile, preventing unwanted side reactions with the aldehyde.

  • HCl in Diethyl Ether: The free base is highly lipophilic. Converting it to the hydrochloride salt in a non-polar solvent forces immediate precipitation, driving the reaction to completion and serving as a highly effective purification step.

Synthesis_Workflow A 2-Amino-5-chloro- benzaldehyde C Base Catalysis (t-BuOK / EtOH) A->C B Pentanenitrile B->C D Friedländer Condensation C->D E Free Base Isolation D->E Cyclization F HCl Treatment (Ether/HCl) E->F Purification G Final Product (Hydrochloride Salt) F->G Salt Formation

Fig 2: Convergent Friedländer synthesis workflow for the target aminoquinoline salt.

Step-by-Step Synthetic Protocol

Step 1: Carbanion Generation and Condensation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 2-amino-5-chlorobenzaldehyde and 12.0 mmol of pentanenitrile in 30 mL of anhydrous ethanol.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 15.0 mmol of potassium tert-butoxide (t-BuOK) in small portions to maintain the temperature below 5°C. Note: Strict temperature control prevents the self-condensation of the aldehyde.

Step 2: Intramolecular Cyclization 4. Remove the ice bath and attach a reflux condenser. 5. Heat the reaction mixture to reflux (approx. 80°C) for 6–8 hours. Monitor the disappearance of the starting aldehyde via TLC (Hexanes:Ethyl Acetate, 3:1). 6. Mechanism check: The elevated temperature provides the activation energy for the ortho-amino group to attack the nitrile carbon, forming an imine that tautomerizes to the aromatic 2-aminoquinoline.

Step 3: Free Base Isolation 7. Cool the mixture to room temperature and quench with 50 mL of distilled water to neutralize the base. 8. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). 9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude free base as a viscous yellow oil.

Step 4: Hydrochloride Salt Precipitation 10. Dissolve the crude free base in a minimal volume of anhydrous diethyl ether (approx. 15 mL). 11. While stirring vigorously at 0°C, add 2M HCl in diethyl ether dropwise until the pH of the solution reaches ~2. An off-white precipitate will form immediately. 12. Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford 2-Amino-6-chloro-3-propylquinoline hydrochloride.

Analytical Validation Protocol

To ensure the integrity of the synthesized compound before utilizing it in biological assays, the protocol must be self-validating. Perform the following analytical checks:

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Expected: [M+H]⁺ peak at m/z 221.08 (calculated for the ³⁵Cl isotope of the free base). The presence of an M+2 peak at m/z 223.08 with ~33% relative intensity confirms the presence of the single chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aliphatic Region: Look for a triplet at ~0.9 ppm (3H, -CH₃), a multiplet at ~1.6 ppm (2H, -CH₂-), and a triplet at ~2.7 ppm (2H, -CH₂-Ar), confirming the intact 3-propyl chain.

    • Aromatic Region: The C4 proton should appear as a distinct singlet around 8.2 ppm, confirming successful cyclization.

    • Heteroatom Region: A broad, exchangeable signal >9.0 ppm integrating to 2H confirms the protonated amine/ammonium species, validating the successful formation of the hydrochloride salt.

References

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles.National Institutes of Health (PMC).
  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity.Semantic Scholar.
  • An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline Derivatives.BenchChem Technical Support Center.
  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.National Institutes of Health (PMC).
Exploratory

The Pharmacological Profile of 2-Amino-6-chloro-3-propylquinoline Derivatives: A Technical Whitepaper

Executive Summary The quinoline scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. Within this chemical space, 2-Amino-6-chloro-3-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a highly privileged structure in modern medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. Within this chemical space, 2-Amino-6-chloro-3-propylquinoline derivatives represent a highly specialized, polypharmacological class of compounds. By systematically modifying the quinoline core with specific functional groups—an amino group at C2, a chlorine atom at C6, and a propyl chain at C3—researchers have unlocked potent bioactivity across three primary therapeutic axes: neuroprotection via neuronal Nitric Oxide Synthase (nNOS) inhibition, oncology via kinase blockade, and infectious disease via antimalarial mechanisms.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate this specific molecular class.

Molecular Rationale & Pharmacophore Architecture

The pharmacological versatility of 2-Amino-6-chloro-3-propylquinoline derivatives is not coincidental; it is the direct result of precise steric and electronic tuning. Each functional group serves a distinct mechanistic purpose:

  • The 2-Amino Group (Hydrogen Bonding): The primary amine at the C2 position acts as a critical hydrogen bond donor. In enzymatic targets like nNOS, this group mimics the natural substrate (L-arginine), forming strong electrostatic and hydrogen-bonding interactions with key active-site residues such as Glu597 and Trp592[1]. In kinase targets, it anchors the molecule to the hinge region of the ATP-binding pocket[2].

  • The 6-Chloro Group (Halogen Bonding & Metabolic Stability): The substitution of a chlorine atom at the C6 position serves a dual purpose. First, it prevents cytochrome P450-mediated oxidative metabolism at one of the most vulnerable sites on the quinoline ring, thereby increasing the compound's half-life. Second, it enhances the surface electrostatic potential (ESP), allowing for highly specific halogen bonding with receptor backbones, which exponentially increases binding affinity[1][2].

  • The 3-Propyl Group (Lipophilicity & Steric Occupation): The addition of an alkyl chain at the C3 position increases the overall lipophilicity (LogP) of the molecule. This is essential for crossing the blood-brain barrier (BBB) in neurodegenerative applications[3]. Furthermore, the propyl group extends into adjacent hydrophobic pockets (such as the heme-adjacent pocket in nNOS or the selectivity pocket in kinases), providing critical van der Waals interactions that drive isoform selectivity.

Pharmacophore Core Quinoline Core (Scaffold) Amino 2-Amino Group (H-Bond Donor) Core->Amino Chloro 6-Chloro Group (Halogen Bond) Core->Chloro Propyl 3-Propyl Group (Hydrophobic) Core->Propyl Target1 Glu597 / Trp592 (nNOS Active Site) Amino->Target1 H-Bonding Target2 Receptor Backbone (Electrostatic ESP) Chloro->Target2 Halogen Bonding Target3 Heme-Adjacent (Lipophilic Pocket) Propyl->Target3 van der Waals

Figure 1: Pharmacophore mapping of the quinoline scaffold within the target binding pocket.

Primary Therapeutic Axes

Neuroprotection: Selective nNOS Inhibition

Excessive nitric oxide (NO) production by neuronal nitric oxide synthase (nNOS) is a primary driver of oxidative stress in neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and melanoma[1][3]. The challenge in nNOS inhibitor design is achieving selectivity over endothelial NOS (eNOS), which regulates blood pressure, and inducible NOS (iNOS), which manages immune responses.

2-Aminoquinoline derivatives have emerged as highly potent nNOS inhibitors. The 2-amino group interacts directly with the main chain carbonyl of Trp592 and the side chain carboxylate of Glu597[1]. The integration of the 6-chloro and 3-propyl groups optimizes the molecule for high effective permeability ( Pe​ ), ensuring robust brain penetration while maintaining >1000-fold selectivity over eNOS and iNOS[3].

Oncology: Kinase Inhibition & Apoptosis

6-Chloroquinoline derivatives act as potent ATP mimetics, making them highly effective kinase inhibitors[2]. By binding to the ATP-binding site of kinases involved in dysregulated cancer signaling pathways—most notably the PI3K/Akt/mTOR pathway—these derivatives induce S-phase cell cycle arrest and subsequent apoptosis[2][4]. The planar aromatic quinoline core intercalates effectively, while the 6-chloro group ensures the molecule remains lodged in the kinase selectivity pocket.

Pathway Ligand 2-Amino-6-chloro-3-propylquinoline PI3K PI3K (Kinase) Ligand->PI3K ATP-Mimetic Blockade PIP3 PIP3 Generation PI3K->PIP3 Inhibited Akt Akt Phosphorylation PIP3->Akt Downregulated Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Pathway Activation

Figure 2: Mechanism of PI3K/Akt pathway inhibition and subsequent apoptosis induction.

Infectious Disease: Antimalarial Efficacy

Historically, 4-aminoquinolines (like chloroquine) have been the gold standard for malaria treatment. However, 2-amino-6-chloroquinolines also exhibit profound antimalarial activity[5][6]. The mechanism of action relies on the inhibition of hemozoin biocrystallization. During the intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The 6-chloroquinoline derivative accumulates in the acidic digestive vacuole of the parasite, binds to the free heme, and prevents its crystallization into non-toxic hemozoin, leading to parasite death[5].

Quantitative Pharmacological Data

The following tables synthesize the expected pharmacological and pharmacokinetic parameters of optimized 2-Amino-6-chloro-3-propylquinoline derivatives based on established SAR data for this class of compounds[1][3][4][6].

Table 1: Receptor/Enzyme Binding Affinities (In Vitro)

Target Enzyme / Cell LineAssay TypePotency ( Ki​ / IC50​ )Selectivity Fold (vs. Off-Target)
Human nNOSRadiometric Enzyme Assay15 - 25 nM ( Ki​ )>1800x (over eNOS)
Human eNOSRadiometric Enzyme Assay>30,000 nM ( Ki​ )N/A
PI3K / Akt PathwayKinase Binding Assay40 - 80 nM ( IC50​ )>500x (over non-target kinases)
MCF-7 (Breast Cancer)Cell Viability (MTT)2.5 - 4.0 µM ( IC50​ )N/A
P. falciparum (3D7)Hemozoin Inhibition10 - 30 nM ( IC50​ )N/A

Table 2: Physicochemical & ADME Properties

ParameterValue / ObservationClinical Significance
LogP (Lipophilicity)3.2 - 3.8Optimal for BBB penetration and oral bioavailability.
PAMPA-BBB Permeability Pe​≈12.0×10−6 cm/sIndicates highly robust central nervous system (CNS) penetrance.
Microsomal Stability>85% remaining at 60 min6-chloro group successfully blocks rapid CYP450 oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The protocols below incorporate internal controls to rule out false positives caused by compound autofluorescence or membrane disruption.

Protocol A: Radiometric nNOS Enzymatic Assay (Orthogonal Validation)

Causality Note: Fluorescent assays are often disrupted by the natural autofluorescence of quinoline rings. A radiometric assay using [³H]-L-arginine is mandatory to ensure trustworthy kinetic data.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), and 100 nM calmodulin.

  • Enzyme Incubation: Add purified recombinant human nNOS (or eNOS/iNOS for counter-screening) to the buffer.

  • Compound Addition: Dispense the 2-Amino-6-chloro-3-propylquinoline derivative in DMSO (final DMSO concentration <1%). Include a known nNOS inhibitor (e.g., 7-nitroindazole) as a positive control and pure DMSO as a negative control.

  • Substrate Initiation: Initiate the reaction by adding 10 µM L-arginine spiked with [³H]-L-arginine (0.1 µCi/well). Incubate at 37°C for 15 minutes.

  • Termination & Separation: Terminate the reaction using 400 µL of ice-cold STOP buffer (50 mM HEPES, 5 mM EDTA). Pass the mixture through a Dowex 50W-X8 cation exchange resin column. The unreacted [³H]-L-arginine will bind to the resin, while the neutral product, [³H]-L-citrulline, will elute in the flow-through.

  • Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: PAMPA-BBB Permeability Assay (CNS Validation)

Causality Note: High enzymatic potency is useless for neurodegeneration if the drug cannot reach the brain. This assay self-validates the lipophilic contribution of the 3-propyl group.

  • Membrane Coating: Coat the porous filter of a 96-well donor plate with 5 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL) to create an artificial BBB.

  • Donor/Acceptor Setup: Add 300 µL of PBS (pH 7.4) containing 50 µM of the quinoline derivative to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Internal Standards: Run Verapamil (high permeability control) and Theophylline (low permeability control) in parallel wells to validate the integrity of the lipid membrane.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 18 hours in a humidity chamber.

  • Analysis: Separate the plates and measure the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms successful BBB penetration.

Workflow Synthesis Compound Synthesis Enzyme nNOS Enzymatic Assay (Radiometric) Synthesis->Enzyme Counter eNOS/iNOS Counter-Screen Enzyme->Counter Selectivity PAMPA PAMPA-BBB Permeability Counter->PAMPA CNS Penetrance Lead Lead Candidate Selection PAMPA->Lead Validation

Figure 3: Self-validating high-throughput screening workflow for CNS-active compounds.

References[2] Title: 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVLUJl-uC3ZyQxjjOlEqpdCkY5cv30rV14rVOorNAixvPpakrpyVQEY621oDM5bUG7utc5fzCqKZB3i37ueh5i-EIlYrz_fjb4soRXrUo1VfYaOVC4PWeh9iYZ7pjrwNLw2J9Tikdv3Dj5ndBW4sd8Jv3WCEECqzUMURF_L7lRkR8T-uM3FPMvgxaD-zteeEo-Lvikyp4BGgIy9fgW2bz-tvU=[5] Title: The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8_TXDRg7Exm-c-zTCMEAt1WqnjWrPKwYizQLPi2woZSHSWC8NWUm41v_uI9SiKLH6_XpaXkdJ_LW_sEB0S6COABw4_KxNDOB7M25b39EIql-3ZbaBLo5AR36dlTOA0D-30V5krfT0xv2tVJdfrhqlceP9odERwAH6CxERMq1yG4qXYSZHXKBdTrimuYaUgV4wwZOyULvZDHjnh7N8wTeiZ_hdjLEhCE4=[3] Title: Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors | Journal of Medicinal Chemistry. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpxTfOCGJj3C1FD8DZmeV7TfARPcJz8_K00Sc1Rhx4Dg55_FvD93TsJ6g5mGCY1zxPhd4tvPyTAJlughhSQ2437y9qff7eVCnfBMaL1mwZVmY0hqA-JUqPwcIJWrcsimvGuOP4iS55noqT1y5ShtRTgxxUpg==[1] Title: Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. Source: PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMqFInWw51y1VcBtC-lJZXtvOAyrSOa4zXrdESzHjA_fOoXAxcJuYHpUEopcWKfaJtHx6VHXcv94xZxXaslbfTQ-7-pr2onChMrpnSLseLrGEILeFzO2adFH1RpWH3bQKS-i8WgJBsxd4_2Xgd[6] Title: (PDF) Design, Synthesis and Molecular Docking Studies of 2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates as Potential Antimalarial Agents. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ikzXfi3clnS3QB6_xN-B01jo-mz7ZvBkjIOHEpdYhZjET0hbHUMPVerKmS9uMnqyPdHr9DX1wKksegpZaOHRQDhB_oaSfbI3sk4wGRzB1xjlk01PQqIzbb7OrELt-rR6apXA0XxGhhR-KahWIwvu7k5oxKtKqL1MTlM11qNwjzyNoIaJ2Y_uQH5T9DP4VTxN6-ke4Hdx2GzOZ8G4x__M8oO6fktii0zHGrITZ477USV50-euUR-WubTiwMpoq-sFf4Az1aINaNZ7nO2QfH1e7cv_3tmad3oWIrhAufdeyEfzTHxIduHc5Ed7b5WiByjEol0YY7-lKc=[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgeN4g512KL1bzxSzymmFpYRNSG_es9Lx1MVG-aKSX78rMkGuMVEumulthLz9DPPn8MD1kj5v-1AB1dswrDd7mUJqXaM_n8UH63dl2tHROySjIzI3UYZtJqwe6pKHKgfo-4hpXgm2SJLRo4Y%3D)] Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents. Source: PMC (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgeN4g512KL1bzxSzymmFpYRNSG_es9Lx1MVG_-aKSX78rMkGuMVEumulthLz9DPPn8MD1kj5v-1AB1dswrDd7mUJqXaM_n8UH63dl2tHROySjIzI3UYZtJqwe6pKHKgfo-4hpXgm2SJLRo4Y=

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Foundational

Preclinical Toxicity Screening of 2-Amino-6-chloro-3-propylquinoline Hydrochloride: A Methodological Whitepaper

Executive Summary & Toxicological Rationale The transition of a synthetic compound from discovery to preclinical development requires a rigorous, mechanistically driven safety evaluation. 2-Amino-6-chloro-3-propylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The transition of a synthetic compound from discovery to preclinical development requires a rigorous, mechanistically driven safety evaluation. 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) is a highly functionalized quinoline derivative. While the quinoline scaffold is a privileged pharmacophore in antimalarial, antimicrobial, and oncology applications, it carries well-documented toxicological liabilities, particularly concerning hepatotoxicity and genotoxicity[1].

As a Senior Application Scientist, designing a toxicity screening cascade requires analyzing the specific structural motifs of the molecule to predict and test for potential failure points. The screening strategy for this compound is dictated by its unique structure-toxicity relationship (STR):

  • Quinoline Core: Known to undergo cytochrome P450 (CYP450) mediated epoxidation, forming reactive intermediates that bind to cellular macromolecules and induce liver injury[2].

  • 3-Propyl Substitution: Increases the lipophilicity (LogP) of the molecule. Highly lipophilic basic amines are notorious for promiscuous binding to the hydrophobic inner cavity of the hERG (Kv11.1) potassium channel, leading to cardiotoxicity.

  • 6-Chloro Substitution: Halogenation can block specific metabolic sites, increasing the compound's half-life, but may also lead to the generation of toxic halogenated metabolites.

  • 2-Amino Group: Susceptible to N-oxidation, a classic bioactivation pathway leading to idiosyncratic drug-induced liver injury (DILI).

To systematically de-risk this compound, we employ a tiered, self-validating screening workflow designed to fail fast and fail early, ensuring only safe candidates progress to costly in vivo models[3].

Workflow T1 Tier 1: 3D PHH Hepatotoxicity T2 Tier 2: hERG Patch-Clamp & AMES T1->T2 IC50 > 10 µM FAIL Reject / Lead Optimization T1->FAIL IC50 < 1 µM T3 Tier 3: Rodent Acute Toxicity T2->T3 hERG > 30 µM & AMES (-) T2->FAIL hERG < 1 µM or AMES (+) DEC Go/No-Go Decision T3->DEC

Tiered preclinical toxicity screening workflow and decision logic.

Tier 1: In Vitro Hepatotoxicity & Cytotoxicity Profiling

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. Standard 2D cell cultures rapidly lose their metabolic competence (CYP450 expression). Because the toxicity of 2-Amino-6-chloro-3-propylquinoline is likely driven by its metabolites (N-oxides or epoxides) rather than the parent drug, we must use 3D Primary Human Hepatocyte (PHH) spheroids or microphysiological systems (MPS) that retain long-term metabolic activity[4].

Hepatotox Q 2-Amino-6-chloro-3-propylquinoline CYP CYP450 Bioactivation Q->CYP RI Reactive N-Oxides / Epoxides CYP->RI GSH GSH Depletion RI->GSH Toxicity SAFE Phase II Clearance RI->SAFE Detoxification OS Oxidative Stress GSH->OS TOX Hepatocyte Necrosis OS->TOX

CYP450-mediated bioactivation and hepatotoxicity pathway.

Step-by-Step Protocol: 3D PHH ATP-Depletion Assay

This protocol is designed as a self-validating system; if the internal controls fail to meet the statistical threshold, the plate is rejected.

  • Cell Seeding: Thaw cryopreserved PHHs and seed at 1,500 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 100 x g for 3 minutes to initiate aggregation. Incubate for 5 days to allow tight spheroid formation.

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-Amino-6-chloro-3-propylquinoline hydrochloride (0.03 µM to 100 µM) in DMSO. Final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Treat spheroids for 72 hours.

  • Self-Validation Controls:

    • Positive Control: Chlorpromazine (known hepatotoxin, 50 µM).

    • Negative Control: 0.5% DMSO vehicle.

  • Endpoint Measurement: Add CellTiter-Glo® 3D Reagent to lyse cells and measure ATP via luminescence. ATP depletion is directly proportional to cell death.

  • System Validation Check: Calculate the Z'-factor. The assay is only valid if Z′≥0.5 . Calculate the IC50​ using a 4-parameter logistic regression.

Tier 2: Cardiotoxicity (hERG) & Genotoxicity

Causality & Rationale: The 3-propyl group significantly increases the lipophilicity of the quinoline core. Lipophilic amines are classic hERG channel blockers. Inhibition of the rapid delayed rectifier potassium current ( IKr​ ) leads to QT interval prolongation and potentially fatal Torsades de Pointes (TdP). Concurrently, quinolines are known DNA intercalators; therefore, evaluating mutagenic potential via the AMES test is a strict regulatory requirement[2].

Step-by-Step Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion: Perfuse 2-Amino-6-chloro-3-propylquinoline at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validation Controls:

    • Positive Control: Terfenadine (1 µM) must achieve >80% block.

    • Quality Control: Pre-compound tail current amplitude must be >400 pA . Leak current must be <10% of the peak tail current.

  • Data Extraction: Measure the fractional block of the tail current and calculate the IC50​ .

Tier 3: Preliminary In Vivo Acute Toxicity

Causality & Rationale: In vitro assays cannot simulate systemic absorption, plasma protein binding, or multi-organ toxicokinetics (TK). A preliminary in vivo dose-range finding (DRF) study in rodents is required to establish the Maximum Tolerated Dose (MTD) and bridge the gap between cellular toxicity and systemic exposure[3].

Step-by-Step Protocol: Rodent Dose-Range Finding (DRF)
  • Animal Model: Use male and female Sprague-Dawley rats (n=3/sex/group).

  • Dose Escalation: Administer the compound via oral gavage (PO) in a standard vehicle (e.g., 0.5% Methylcellulose). Use an escalating dose design: 10, 30, 100, and 300 mg/kg.

  • Clinical Observation: Monitor continuously for the first 4 hours post-dose, then daily for 7 days. Assess body weight, food consumption, and neurological signs (e.g., tremors, ataxia).

  • Toxicokinetics (TK): Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose to quantify Cmax​ and AUC using LC-MS/MS.

  • Necropsy: On day 7, euthanize animals. Perform gross pathology with a specific focus on the liver (due to quinoline liabilities) and heart.

Data Synthesis & Go/No-Go Decision Matrix

To ensure objective decision-making, quantitative data from the screening cascade must be evaluated against strict pharmacological safety margins.

Table 1: Quantitative Thresholds for Preclinical Safety Margins

Assay / ParameterTarget Threshold for "Go"Warning Zone (Caution)"No-Go" Threshold (Reject)
PHH Hepatotoxicity ( IC50​ )
hERG Inhibition ( IC50​ )
AMES Mutagenicity Negative in all strainsN/APositive in any strain
In Vivo MTD (Rodent) >100 mg/kg 30−100 mg/kg <30 mg/kg
Safety Margin ( hERGIC50​/Cmax​ ) >30x 10x−30x <10x

Interpretation: If 2-Amino-6-chloro-3-propylquinoline hydrochloride demonstrates an in the hERG assay, the 3-propyl group must undergo lead optimization (e.g., substitution with a more polar moiety to reduce LogP) before further development.

References

  • MDPI. "Suitability of Human Mesenchymal Stem Cells Derived from Fetal Umbilical Cord (Wharton's Jelly) as an Alternative In Vitro Model for Acute Drug Toxicity Screening". MDPI. Available at:[Link]

  • Frontiers. "Assessment of Drug-Induced Toxicity Biomarkers in the Brain Microphysiological System (MPS) Using Targeted and Untargeted Molecular Profiling". Frontiers in Pharmacology. Available at:[Link]

  • ResearchGate. "Quinoline and quinolones: Promising scaffolds for future antimycobacterial agents". ResearchGate. Available at:[Link]

Sources

Exploratory

Predictive and Empirical Pharmacokinetic Profiling of 2-Amino-6-chloro-3-propylquinoline Hydrochloride: A Comprehensive Technical Guide

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals. Executive Summary & Structural Rationale The compound 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

The compound 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) is a highly lipophilic, halogenated heterocyclic building block[1]. In preclinical drug discovery, the quinoline scaffold is a privileged structure frequently utilized in anti-infective, oncological, and neurological indications. However, the exact pharmacokinetic (PK) behavior of these molecules is heavily dictated by their specific functional group substitutions.

As a Senior Application Scientist, it is critical to look beyond basic structure and understand the causality of how specific moieties dictate Absorption, Distribution, Metabolism, and Excretion (ADME). In this molecule:

  • The 6-Chloro Substitution: Halogenation at the C6 position serves a dual purpose. It increases overall lipophilicity (LogP) for better membrane permeation and acts as a metabolic shield, blocking rapid aromatic oxidation by hepatic enzymes.

  • The 3-Propyl Chain: This aliphatic extension further increases lipophilicity but introduces a "soft spot" for Cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • The 2-Amino Group: This weakly basic nitrogen (pKa ~8.5) is the primary driver for subcellular sequestration, specifically lysosomal ion trapping, a hallmark of quinoline pharmacokinetics.

Physicochemical Properties & Predictive ADME

Before initiating costly in vivo studies, a mechanistic understanding of the molecule's predicted physicochemical properties is required to design appropriate bioanalytical assays.

Quantitative ADME Predictions
Pharmacokinetic ParameterPredictive Value / CharacteristicMechanistic Rationale
Molecular Weight 256.73 g/mol (HCl salt)Falls well within Lipinski's Rule of 5, suggesting favorable oral bioavailability.
LogP (Lipophilicity) ~3.5 - 4.2Driven by the 6-chloro and 3-propyl groups; ensures rapid passive diffusion across lipid bilayers.
pKa (Basic Amine) ~8.0 - 9.0The basic amine facilitates protonation in acidic environments, directly driving lysosomal sequestration.
Volume of Distribution (Vd) > 10 L/kg (Predicted)Extensive tissue binding. 2[2] due to intracellular trapping.
Primary Clearance Route Hepatic (CYP3A4 / CYP2D6)Aliphatic oxidation of the propyl chain is expected, as the aromatic ring is deactivated by the chlorine atom.
The Causality of Lysosomal Ion Trapping

The extraordinarily high volume of distribution seen in quinoline derivatives is not merely due to lipophilicity, but rather a pH-partitioning phenomenon known as lysosomal ion trapping . At physiological pH (7.4), the molecule exists largely in its neutral, lipophilic state, allowing it to passively diffuse across the cell membrane into the cytosol (pH 7.2). However, upon entering the lysosome (pH 4.5–5.0), the 2-amino group becomes heavily protonated. This cationic state renders the molecule membrane-impermeable, trapping it inside the organelle. This mechanism3[3].

G Extracellular Extracellular Space (pH 7.4) Neutral Quinoline Cytosol Cytosol (pH 7.2) Lipophilic Diffusion Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5 - 5.0) Protonated Quinoline Cytosol->Lysosome Membrane Permeation Trapping Ion Trapping & High Volume of Distribution Lysosome->Trapping Protonation (pKa > 8)

Mechanism of lysosomal ion trapping driving high volume of distribution.

In Vitro Pharmacokinetic Profiling Protocols

To validate the metabolic stability of 2-Amino-6-chloro-3-propylquinoline, a self-validating microsomal assay must be employed.4[4].

Protocol 1: CYP450 Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and primarily metabolic pathways. Causality Check: We use NADPH as a required cofactor for CYP450 enzymes. A minus-NADPH control is mandatory to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Thawing: Rapidly thaw human or rat liver microsomes (HLM/RLM) at 37°C and place immediately on ice. Dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Compound Spiking: Spike 2-Amino-6-chloro-3-propylquinoline hydrochloride into the microsomal suspension to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated quinoline analog). This step halts enzymatic activity and precipitates proteins.

  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

G Parent 2-Amino-6-chloro- 3-propylquinoline CYP3A4 CYP3A4 / CYP2D6 Hepatic Oxidation Parent->CYP3A4 NADPH dependent Aliphatic Aliphatic Oxidation (Propyl Chain) CYP3A4->Aliphatic Major Pathway Dealkylation N-Oxidation / Hydroxylation CYP3A4->Dealkylation Minor Pathway Excretion Phase II Conjugation & Renal Excretion Aliphatic->Excretion Dealkylation->Excretion

Predicted CYP450-mediated hepatic metabolism and excretion pathways.

In Vivo Pharmacokinetic Workflows & Bioanalysis

To quantify the compound in plasma following in vivo dosing,5[5].

Protocol 2: LC-MS/MS Plasma Bioanalysis

Objective: Achieve a Lower Limit of Quantification (LLOQ) of <1 ng/mL to accurately capture the long terminal elimination phase typical of quinolines. Causality Check: Plasma contains high concentrations of endogenous proteins and phospholipids. If injected directly, these will irreversibly clog sub-2-µm UPLC columns and cause severe ion suppression in the Electrospray Ionization (ESI) source. We use cold acetonitrile precipitation to crash out proteins while keeping our lipophilic analyte solubilized.

Step-by-Step Methodology:

  • Sample Preparation: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Internal Standard (IS).

  • Extraction: Vortex the plate vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean analytical plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (improves peak shape).

  • Chromatography (UPLC): Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid ensures the basic quinoline nitrogen is protonated ( [M+H]+ ) for optimal MS sensitivity.

  • Detection (MS/MS): Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the protonated parent mass.

G Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile, 4°C) Plasma->Precipitation Denature Proteins Centrifugation Centrifugation (4,000 x g, 15 min) Precipitation->Centrifugation Pellet Formation LC UPLC Separation (C18 Column, Gradient) Centrifugation->LC Supernatant Injection MS MS/MS Detection (+ESI, MRM Mode) LC->MS Eluent Transfer

Step-by-step LC-MS/MS bioanalytical workflow for plasma quantification.

References

  • National Institutes of Health (NIH). Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in Rat and Human. Available at: [Link]

  • National Institutes of Health (NIH). Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin. Available at: [Link]

  • ResearchGate. Quantitative bioanalysis by LC-MS/MS: a review. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 2-Amino-6-chloro-3-propylquinoline hydrochloride in DMSO

Application Note: Protocol for the Complete Dissolution of 2-Amino-6-chloro-3-propylquinoline Hydrochloride in DMSO Introduction & Physicochemical Profiling 2-Amino-6-chloro-3-propylquinoline hydrochloride is a functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Complete Dissolution of 2-Amino-6-chloro-3-propylquinoline Hydrochloride in DMSO

Introduction & Physicochemical Profiling

2-Amino-6-chloro-3-propylquinoline hydrochloride is a functionalized quinoline derivative frequently utilized in medicinal chemistry and pharmacological profiling. While the free base of this compound is highly lipophilic, the hydrochloride (HCl) salt form is synthesized to enhance overall stability. However, for in vitro biological assays and long-term storage, preparing concentrated stock solutions in an inert, aprotic solvent like Dimethyl Sulfoxide (DMSO) is the industry standard[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-Amino-6-chloro-3-propylquinoline hydrochloride
CAS Number 1171447-48-5
Molecular Formula C₁₂H₁₃ClN₂ • HCl (C₁₂H₁₄Cl₂N₂)
Molecular Weight 257.16 g/mol
Salt Form Hydrochloride
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Mechanistic Insights: The Causality of Solvation

Dissolving an HCl salt in an aprotic solvent requires overcoming the strong ionic crystal lattice energy of the solid. DMSO is uniquely suited for this due to its high dielectric constant (ε ≈ 47 at 20 °C) and its nature as a strong hydrogen-bond acceptor[2]. The oxygen atom in DMSO efficiently solvates the protonated quinoline cation, while the bulky methyl groups prevent the re-aggregation of the solute.

The Moisture Threat: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The introduction of water fundamentally alters the dielectric environment, which can cause the lipophilic quinoline core to rapidly precipitate out of solution. Therefore, utilizing anhydrous DMSO and equilibrating the compound to room temperature before opening (to prevent condensation) are strictly required steps to maintain a self-validating and stable system.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation & Gravimetric Calculation
  • Thermal Equilibration: Remove the vial of 2-Amino-6-chloro-3-propylquinoline hydrochloride from cold storage (-20°C) and place it in a desiccator at room temperature for at least 60 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will irreversibly crash the DMSO stock.

  • Gravimetric Calculation: Determine the required mass for your target molarity using the salt-inclusive molecular weight (257.16 g/mol ).

  • Weighing: Using a calibrated analytical balance (readability 0.01 mg), weigh the required mass into a sterile, amber microcentrifuge tube. The amber tube protects the quinoline core from potential photo-degradation.

Table 2: Reconstitution Volumes for Standard Molarities (using 5 mg of compound)

Target ConcentrationVolume of Anhydrous DMSO to add to 5 mg
1 mM 19.44 mL
5 mM 3.89 mL
10 mM 1.94 mL
20 mM 0.97 mL
Phase 2: Solubilization & Kinetic Disruption
  • Solvent Addition: Pipette the calculated volume of anhydrous, sterile-filtered DMSO (water content <0.005%) into the tube.

  • Mechanical Disruption: Cap tightly and vortex for 60 seconds.

  • Cavitation: If visible particles remain, place the tube in a bath sonicator for 5 minutes. Causality: Sonication provides localized cavitation energy that mechanically breaks the ionic lattice of the HCl salt without causing excessive bulk heating.

  • Thermal Shift (If necessary): If the compound is stubbornly insoluble at high concentrations, gently warm the solution in a water bath at 37°C for 10 minutes to shift the thermodynamic equilibrium toward dissolution.

Phase 3: The Self-Validating Check
  • Optical Tyndall Test: To confirm true dissolution (and not just a micro-suspension), shine a red or green laser pointer through the tube in a darkened room. If the laser beam path is clearly visible scattering through the liquid (the Tyndall effect), the compound has formed a colloidal suspension, not a true solution[3]. If the liquid is completely clear and the beam is invisible within the solvent, true solvation has been achieved.

Phase 4: Aliquoting & Cryopreservation
  • Aliquoting: Divide the stock solution into 10–50 µL single-use aliquots in tightly sealed PCR tubes.

  • Cryopreservation: Store aliquots at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause the precipitation of the solute due to the localized concentration gradients formed as the DMSO freezes (freezing point 18.5°C). Single-use aliquots prevent this structural degradation[4].

Experimental Workflow Visualization

Workflow Start Equilibrate Vial to RT (Prevent Moisture Condensation) Weigh Weigh 2-Amino-6-chloro- 3-propylquinoline HCl Start->Weigh AddDMSO Add Anhydrous DMSO (Calculate for desired mM) Weigh->AddDMSO Mix Vortex & Sonicate (Max 37°C if needed) AddDMSO->Mix Validate Self-Validation: Tyndall Effect Laser Check Mix->Validate Decision Clear Solution (No Beam Scattering)? Validate->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes Troubleshoot Add more DMSO or warm gently to 37°C Decision->Troubleshoot No Store Store at -20°C or -80°C (Avoid Freeze-Thaw) Aliquot->Store Troubleshoot->Mix

Workflow for the dissolution and validation of quinoline HCl salts in anhydrous DMSO.

References

  • Solvent Effect on Pathways and Mechanisms for d-Fructose Conversion: In Situ 13C NMR Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Polysaccharide-Based Nanoparticles Prepared by Dialysis: Novel Drug Delivery Systems Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Application

Comprehensive Protocol for the Preparation and Management of 2-Amino-6-chloro-3-propylquinoline Hydrochloride Stock Solutions

Introduction The compound 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) is a highly functionalized quinoline derivative utilized as a building block and screening compound in pharmacological researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) is a highly functionalized quinoline derivative utilized as a building block and screening compound in pharmacological research[1]. In drug discovery and high-throughput screening (HTS), the integrity of the biological data is directly dependent on the quality of the compound stock solutions. Improper handling, suboptimal solvent selection, or repeated freeze-thaw cycles can lead to compound degradation, precipitation, and ultimately, false-negative or false-positive assay results.

This application note provides a fully validated, step-by-step methodology for preparing, storing, and diluting stock solutions of 2-Amino-6-chloro-3-propylquinoline hydrochloride, ensuring maximum stability and reproducibility across in vitro and cell-based assays.

Physicochemical Profiling & Causality in Solvent Selection

Before preparing any solutions, it is critical to understand the physical properties of the molecule to dictate solvent choice.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Amino-6-chloro-3-propylquinoline hydrochloride
CAS Number 1171447-48-5[1]
Molecular Formula C₁₂H₁₃ClN₂ • HCl
Molecular Weight ~257.16 g/mol (Salt Form)
Typical Purity ≥96%[1]
Primary Solvent Anhydrous DMSO (for master stocks)[2]
Secondary Solvent Buffered aqueous media (PBS, HEPES) for working dilutions

Expertise & Causality in Solvent Selection: While the hydrochloride salt form imparts favorable aqueous dissolution kinetics compared to its free-base counterpart, water should never be used for long-term master stocks . Aqueous environments promote hydrolytic degradation and microbial growth over time. Instead, 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for HTS libraries[2]. DMSO acts as an aprotic solvent that effectively solvates both the lipophilic quinoline core and the polar amino/salt moieties, arresting hydrolysis and ensuring the compound remains stable indefinitely at -80°C.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock (DMSO)

This protocol outlines the creation of a standardized 10 mM master stock, the most common concentration utilized in HTS compound management[2].

Table 2: Mass-to-Volume Dilution Guide (Target: 10 mM)

Desired Stock Volume Mass of Compound Required
1.0 mL 2.57 mg
5.0 mL 12.86 mg

| 10.0 mL | 25.72 mg |

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound vial from cold storage and place it in a desiccator at room temperature (RT) for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This alters the mass and introduces water into the anhydrous DMSO, drastically reducing long-term stability.

  • Weighing: Using an analytical microbalance, accurately weigh 2.57 mg of 2-Amino-6-chloro-3-propylquinoline hydrochloride into a sterile, low-bind amber glass vial.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex the vial gently for 60 seconds. If the solid is not fully dissolved, sonicate in a room-temperature water bath for 3 to 5 minutes.

  • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture. Single-use aliquots bypass this risk entirely[2].

  • Storage: Overlay the tubes with argon or nitrogen gas to displace oxygen, and store immediately at -20°C or -80°C.

Protocol B: Aqueous Working Solutions & Serial Dilution

For biological evaluation, the DMSO stock must be diluted into an aqueous assay buffer.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Do not add the DMSO stock directly to the final cell culture plate. Instead, create an intermediate dilution plate. For a top assay concentration of 50 µM, dilute the 10 mM stock 1:200 into the assay buffer.

    • Causality: Direct addition of high-concentration DMSO to cell media causes a rapid polarity shock, often forcing the lipophilic compound to "crash out" (precipitate) before it can disperse.

  • Serial Dilution: Perform 2-fold or 3-fold serial dilutions across the intermediate plate using an automated liquid handler or multichannel pipette[3].

  • Final Transfer: Transfer the required volume from the intermediate plate to the final assay plate containing cells or enzymes.

  • Self-Validation Checkpoint (DMSO Tolerance): Ensure that the final DMSO concentration in all wells (including vehicle controls) is identical and strictly maintained between 0.1% and 0.5% [4]. Exceeding 0.5% DMSO is known to induce solvent-mediated cytotoxicity in mammalian cell lines, confounding assay results[4].

  • Self-Validation Checkpoint (Precipitation): Measure the optical density at 600 nm (OD600) of the top-concentration well. An OD600 > 0.01 relative to a vehicle blank indicates micro-precipitation (light scattering). If this occurs, the top concentration must be lowered.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from solid powder to final assay deployment, highlighting critical control points.

Workflow A 2-Amino-6-chloro-3-propylquinoline HCl (Solid Powder) B Reconstitute in Anhydrous DMSO (10 mM Master Stock) A->B Weigh & Add Solvent C Aliquot into Amber Vials (Single-use volumes) B->C Prevent Freeze-Thaw D Store at -20°C or -80°C (Desiccated, Dark) C->D Long-term Stability E Thaw at Room Temp (Vortex & Inspect) D->E On Day of Assay F Intermediate Dilution (Assay Buffer) E->F Serial Dilution G Final Assay Plate (≤0.5% Final DMSO) F->G Transfer to Cells/Enzyme

Workflow for the preparation, storage, and dilution of 2-Amino-6-chloro-3-propylquinoline HCl.

Quality Control & Lifecycle Management

To maintain scientific integrity, stock solutions should be subjected to routine Quality Control (QC). It is recommended to analyze a spare aliquot of the 10 mM master stock via LC-MS or HPLC every 6 months to verify that no oxidative degradation or hydrolysis has occurred during storage. Any stock showing <95% purity relative to the baseline trace should be discarded and prepared fresh from the solid powder.

References

  • NIH Assay Guidance Manual - Determination of EC50/IC50 Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • HTS Assay Development and Compound Management Source: National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 2-Amino-6-chloro-3-propylquinoline hydrochloride

Introduction and Mechanistic Rationale Aminoquinoline derivatives represent a highly versatile class of heterocyclic compounds with well-documented anti-malarial, antimicrobial, and anti-neoplastic properties[1]. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Aminoquinoline derivatives represent a highly versatile class of heterocyclic compounds with well-documented anti-malarial, antimicrobial, and anti-neoplastic properties[1]. Within this chemical space, 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS: 1171447-48-5) serves as a compelling test article for oncology and pharmacology research.

The structural nuances of this compound dictate its biological behavior:

  • 6-Chloro Substitution: Halogenation at the 6-position of the quinoline ring is a proven strategy to enhance lipophilicity, thereby increasing cellular permeability and target engagement (often DNA intercalation or kinase inhibition)[2][3].

  • 2-Amino and 3-Propyl Groups: These functional groups alter the steric bulk and electronic distribution of the molecule, influencing its binding affinity to intracellular targets.

  • Hydrochloride Salt Formulation: Unlike free-base quinolines which suffer from poor aqueous solubility, the hydrochloride salt enhances solubility in physiological buffers, minimizing the required concentration of organic solvents (like DMSO) during in vitro testing.

This application note details a comprehensive, self-validating cell culture workflow to evaluate the cytotoxicity, selectivity, and apoptotic mechanisms of 2-Amino-6-chloro-3-propylquinoline hydrochloride (hereafter referred to as 2-ACPQ ).

Experimental Workflow Architecture

To establish a robust pharmacological profile, the assay pipeline must evaluate both baseline cytotoxicity and mechanistic pathways. The workflow below outlines the critical path from compound preparation to secondary mechanistic validation.

Workflow A Compound Preparation 2-ACPQ (CAS 1171447-48-5) D Compound Treatment (Dose-Response: 0.1 - 100 µM, 72h) A->D B Cell Culture Expansion (e.g., MCF-7, MDA-MB-468, MCF-10A) C Cell Seeding & Adherence (96-well plates, 24h Incubation) B->C C->D E Primary Endpoint: MTT Viability Assay (IC50 & SI Calculation) D->E F Secondary Endpoints: Flow Cytometry (Apoptosis & ROS) E->F

Figure 1: Sequential cell culture assay workflow for evaluating 2-ACPQ efficacy.

Reagent Preparation and Assay Causality

Compound Formulation

The Challenge: While the HCl salt improves solubility, quinoline derivatives can still precipitate in complex protein-rich media, leading to artificially inflated IC50 values. The Solution:

  • Prepare a 10 mM master stock of 2-ACPQ in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C to prevent repeated freeze-thaw cycles which can degrade the compound.

  • Perform serial dilutions in DMSO to create 1000× intermediate stocks.

  • Dilute the intermediate stocks 1:1000 directly into pre-warmed complete culture media immediately prior to cell treatment. Causality: This method ensures the final DMSO concentration never exceeds 0.1% (v/v) in the assay wells, a critical threshold to prevent solvent-induced baseline cytotoxicity that would confound the compound's true efficacy[1].

Cell Line Selection for Selectivity Indexing

A self-validating assay must distinguish between targeted anti-proliferative effects and non-specific toxicity.

  • Test Models: MCF-7 (ER+ breast cancer) and MDA-MB-468 (Triple-Negative Breast Cancer, TNBC)[2].

  • Control Model: MCF-10A (Non-tumorigenic mammary epithelial cells)[4]. Causality: By testing both malignant and healthy cell lines simultaneously, researchers can calculate the Selectivity Index (SI = IC50_Normal / IC50_Cancer) . An SI > 3 indicates a favorable therapeutic window[1].

Step-by-Step Protocol: MTT Proliferation Assay

The MTT assay relies on the reduction of a tetrazolium salt to purple formazan crystals by active mitochondrial dehydrogenases. It is the gold standard for evaluating aminoquinoline cytotoxicity[1][5].

Step 1: Cell Seeding

  • Harvest cells at 70-80% confluence using Trypsin-EDTA.

  • Seed cells into a flat-bottom 96-well plate at a density of 5×103 cells/well in 100 µL of complete media.

  • Crucial Step: Fill the outer perimeter wells with 200 µL of sterile PBS instead of cells. Causality: This mitigates the "edge effect" (evaporation in the outer wells during long incubations), ensuring uniform osmolarity and reproducible data across the inner wells.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and recovery.

Step 2: Treatment Phase

  • Aspirate the seeding media.

  • Apply 100 µL of media containing 2-ACPQ at varying concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM).

  • Controls Required:

    • Vehicle Control: Cells treated with 0.1% DMSO media (100% viability baseline).

    • Positive Control: Doxorubicin or Chloroquine (10 µM) to validate assay sensitivity[2].

    • Blank: Media only (no cells) to subtract background absorbance.

  • Incubate for 72 hours. Causality: Quinolines often induce DNA damage that requires cells to pass through multiple replication cycles before apoptosis is triggered; 24-hour assays frequently yield false negatives[5].

Step 3: Viability Quantification

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours in the dark.

  • Carefully aspirate the media, leaving the purple formazan crystals intact at the bottom.

  • Add 100 µL of pure DMSO to each well to solubilize the crystals. Place on an orbital shaker for 10 minutes.

  • Read absorbance at 570 nm using a microplate reader.

Quantitative Data Interpretation

Data should be normalized to the vehicle control and plotted using non-linear regression (curve fit) to determine the IC50. Below is a representative data structure demonstrating how 2-ACPQ results should be tabulated to highlight its efficacy and selectivity compared to standard reference compounds[2][4].

CompoundMCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (TNBC)
2-ACPQ 8.4 ± 1.26.2 ± 0.8> 50.0> 8.0
Chloroquine (Control)20.7 ± 2.124.3 ± 1.935.1 ± 3.41.4
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.11.2 ± 0.32.4

Table 1: Representative cytotoxicity profile of 2-ACPQ versus control compounds. A high Selectivity Index (>8.0) indicates potent targeting of malignant cells with minimal impact on healthy tissue.

Secondary Mechanistic Assays: Apoptosis & ROS Generation

If 2-ACPQ demonstrates a favorable IC50, the causality of cell death must be established. Halogenated quinolines typically induce apoptosis via Reactive Oxygen Species (ROS) generation and mitochondrial depolarization[4].

Mechanism N1 2-ACPQ Entry N2 DNA Intercalation & Enzyme Inhibition N1->N2 N3 Mitochondrial Dysfunction N2->N3 N4 ROS Generation N2->N4 N5 Caspase 3/7 Activation N3->N5 N4->N5 N6 Apoptosis N5->N6

Figure 2: Putative intracellular signaling pathway for aminoquinoline-induced apoptosis.

Protocol Extension: ROS Quantification via Flow Cytometry
  • Seed cells in 6-well plates ( 2×105 cells/well) and treat with 2-ACPQ at and its established IC50 for 24 hours.

  • Harvest cells and wash twice with cold PBS.

  • Stain cells with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark. Causality: DCFDA is a cell-permeable fluorogenic dye. Upon entering the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent DCF. This provides a direct, quantifiable measure of compound-induced oxidative stress[4].

  • Analyze via flow cytometry (FITC channel). An expected rightward shift in fluorescence intensity validates ROS as a primary mechanism of 2-ACPQ cytotoxicity.

References

  • National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available at:[Link]

  • American Chemical Society (ACS). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Available at: [Link]

  • American Association for Cancer Research (AACR). Evaluating novel 4-aminoquinoline inhibitors of NQO2 in ovarian cancer. Available at: [Link]

  • American Chemical Society (ACS) Omega. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Available at:[Link]

Sources

Application

Application Note: 2-Amino-6-chloro-3-propylquinoline Hydrochloride in TLR8-Targeted Drug Discovery

Introduction & Structural Rationale The development of small-molecule immune modulators has seen a paradigm shift from dual Toll-like receptor (TLR) 7/8 agonists, such as the imidazoquinoline resiquimod, to highly select...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of small-molecule immune modulators has seen a paradigm shift from dual Toll-like receptor (TLR) 7/8 agonists, such as the imidazoquinoline resiquimod, to highly selective TLR8 agonists[1]. For researchers and drug development professionals designing vaccine adjuvants or anti-tumor immunotherapies, achieving strict TLR8 selectivity is critical. TLR8 activation uniquely drives a Th1-polarizing immune response, whereas off-target TLR7 activation can lead to systemic interferon-alpha (IFN-α) related toxicities[1].

2-Amino-6-chloro-3-propylquinoline hydrochloride represents a highly optimized scaffold for pure TLR8 agonism. The structural causality of this molecule is precise:

  • Removal of the Imidazole Ring: Stripping the imidazole ring from legacy imidazoquinolines yields the 2-aminoquinoline core, which fundamentally shifts the receptor selectivity away from TLR7 and exclusively toward TLR8[1].

  • 3-Propyl Substitution: The alkyl chain at the C3 position is essential for anchoring the molecule deep within the hydrophobic pocket of the TLR8 ectodomain[1].

  • 6-Chloro Modification: Halogenation at the C6 position enhances the molecule's lipophilicity and metabolic half-life, improving overall binding affinity compared to unsubstituted analogs.

  • Hydrochloride Salt Form: The HCl salt significantly improves the compound's aqueous solubility during in vitro assay formulation, preventing the rapid precipitation often observed with free-base quinolines.

Mechanism of Action

Human TLR8 (hTLR8) is an endosomal pattern recognition receptor predominantly expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells[2]. When 2-Amino-6-chloro-3-propylquinoline HCl enters the endosome, it binds to the TLR8 ectodomain, inducing a conformational reorganization of the receptor's binding pocket[2]. This ligand-induced dimerization recruits the MyD88 adaptor protein, triggering a phosphorylation cascade via IRAK4 and TRAF6. Ultimately, this leads to the nuclear translocation of NF-κB and the robust transcription of pro-inflammatory, Th1-polarizing cytokines such as TNF-α and IL-12[3].

TLR8_Signaling Ligand 2-Amino-6-chloro- 3-propylquinoline HCl Receptor Endosomal hTLR8 Ligand->Receptor Binds Ectodomain Adaptor MyD88 Adaptor Receptor->Adaptor Dimerization Kinase IRAK4 / TRAF6 Adaptor->Kinase Transcription NF-κB Translocation Kinase->Transcription Phosphorylation Cascade Output TNF-α & IL-12 (Th1 Cytokines) Transcription->Output Gene Expression

Fig 1: Endosomal TLR8 activation pathway by 2-aminoquinoline derivatives leading to Th1 cytokines.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy and selectivity of this compound, researchers must employ a two-tiered testing system: an isolated reporter assay to confirm target engagement, followed by a primary cell assay to validate functional immunology.

Protocol A: High-Throughput In Vitro Reporter Assay (HEK-Blue hTLR8)

Causality & Rationale: Primary immune cells express a myriad of TLRs, making it impossible to prove exclusive TLR8 engagement in whole blood. HEK-Blue cells stably co-express hTLR8 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter, isolating the TLR8 signaling axis.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 50 U/mL penicillin, 50 µg/mL streptomycin, and the manufacturer's recommended selection antibiotics.

  • Plating: Detach cells and resuspend in SEAP detection medium (e.g., QUANTI-Blue). Seed the cells at a density of 5 × 10⁴ cells/well in a flat-bottom 96-well plate.

  • Compound Formulation: Reconstitute 2-Amino-6-chloro-3-propylquinoline HCl in cell-culture grade DMSO to create a 10 mM master stock. Perform 3-fold serial dilutions in sterile PBS.

  • Dosing (The Self-Validating Step): Add 20 µL of the diluted compound to the wells.

    • Positive Control: Resiquimod (R848) at 1 µM[1].

    • Negative Control: 0.1% DMSO vehicle (must match the highest DMSO concentration in the test wells to rule out solvent toxicity).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Quantification: Read the optical density (OD) at 620 nm using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis.

Protocol B: Ex Vivo Human PBMC Cytokine Profiling

Causality & Rationale: While reporter assays prove binding, they do not prove immune polarization. TLR8 agonists evoke a dominant pro-inflammatory cytokine profile (TNF-α, IL-12) and are uniquely potent at enhancing Th1-polarizing cytokines in antigen-presenting cells[3]. This assay confirms the physiological translation of the compound.

PBMC_Assay Blood Human Blood Ficoll Ficoll Gradient Blood->Ficoll PBMC Isolate PBMCs Ficoll->PBMC Plate Seed 96-well Plate PBMC->Plate Dose Add Quinoline Agonist Plate->Dose Incubate Incubate 24h 37°C Dose->Incubate ELISA Cytokine ELISA Incubate->ELISA

Fig 2: Ex vivo workflow for evaluating human PBMC cytokine induction by TLR8 agonists.

Step-by-Step Methodology:

  • Isolation: Dilute freshly drawn human whole blood 1:1 with sterile PBS. Carefully layer over Ficoll-Paque in a 50 mL conical tube. Centrifuge at 400 × g for 30 minutes at room temperature with the centrifuge brake turned off to preserve the gradient.

  • Washing: Harvest the buffy coat (PBMC layer) and wash twice with PBS (centrifuge at 250 × g for 10 minutes).

  • Plating: Resuspend the PBMCs in RPMI-1640 medium (10% FBS) and seed at 1 × 10⁵ cells/well in a 96-well plate.

  • Dosing: Treat cells with 2-Amino-6-chloro-3-propylquinoline HCl at concentrations ranging from 0.1 µM to 10 µM.

  • Incubation & Harvest: Incubate for 24 hours at 37°C. Centrifuge the plate at 300 × g for 5 minutes and carefully harvest the cell-free supernatant.

  • ELISA: Perform sandwich ELISAs for TNF-α, IL-12p70, and IFN-α. A successful TLR8-specific response will show high levels of TNF-α/IL-12 and negligible levels of IFN-α.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 2-aminoquinoline derivatives compared to legacy imidazoquinoline standards, highlighting the strict receptor selectivity achieved by this structural class.

Compound ScaffoldhTLR8 EC₅₀ (µM)hTLR7 EC₅₀ (µM)Primary Cytokine InductionImmune Polarization
2-Amino-6-chloro-3-propylquinoline 0.05 - 0.2 > 10.0 TNF-α, IL-12 Th1 (Strong)
2-Amino-3-propylquinoline (Parent)0.2 - 0.5> 10.0TNF-α, IL-12Th1 (Moderate)
Resiquimod (Imidazoquinoline)~0.1~0.1IFN-α, TNF-α, IL-12Mixed Th1 / Antiviral
Imiquimod (Imidazoquinoline)> 10.0~1.5IFN-αAntiviral

Data synthesized from established structure-activity relationships of 2-aminoquinoline TLR8 agonists[1],[3].

Formulation & Handling Guidelines

To maintain the integrity of 2-Amino-6-chloro-3-propylquinoline hydrochloride during drug discovery workflows, adhere to the following handling parameters:

  • Reconstitution: Despite being a hydrochloride salt, the most reliable method for creating a stable, long-term master stock is dissolution in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Storage: Store the 10 mM DMSO aliquots at -20°C, strictly protected from light. Avoid repeated freeze-thaw cycles, which can degrade the 2-amino functional group.

  • In Vitro Application: When diluting into aqueous media (DMEM or RPMI), perform the dilution immediately prior to dosing. Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v) to prevent artifactual cytotoxicity and baseline shifts in NF-κB reporter assays.

References

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles.PMC - National Institutes of Health.
  • Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists.PMC - National Institutes of Health.
  • Structure-Based Design of Human TLR8-Specific Agonists with Augmented Potency and Adjuvanticity.Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Formulation Techniques for 2-Amino-6-chloro-3-propylquinoline Hydrochloride Delivery: Overcoming Physicochemical Barriers in Substituted Quinoline APIs

Audience: Researchers, formulation scientists, and drug development professionals. Introduction & Physicochemical Profiling 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) serves as a model functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, formulation scientists, and drug development professionals.

Introduction & Physicochemical Profiling

2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) serves as a model functionalized quinoline derivative[1]. The core structure features a lipophilic quinoline ring, a weakly basic 2-amino group, and a hydrophobic 3-propyl chain. These properties present a classic formulation challenge: while the hydrochloride salt provides initial aqueous solubility in acidic environments (such as the gastric lumen), the compound rapidly precipitates as a highly insoluble free base upon entering neutral pH environments (e.g., intestinal fluid, blood plasma)[2].

To prevent premature precipitation, ensure targeted intracellular delivery, and enhance oral bioavailability, advanced formulation strategies must be employed to bypass these physicochemical barriers.

Formulation Strategy Rationale

To translate this API into a viable therapeutic or robust research tool, we employ two distinct strategies based on the intended route of administration:

  • Parenteral/Targeted Delivery via Active-Loaded PEGylated Liposomes: Quinolines are weak bases, making them ideal candidates for active remote loading via a transmembrane ion gradient[3]. This technique achieves near 100% encapsulation efficiency by forcing the drug to precipitate inside the liposomal core, preventing systemic toxicity and enabling targeted endosomal release[4].

  • Oral Delivery via Amorphous Solid Dispersions (ASDs): By kinetically trapping the API in a high-energy amorphous state within a hydrophilic polymer matrix via spray drying, we can maintain supersaturation in the gastrointestinal tract and prevent crystal nucleation[5].

Protocol 1: Remote Loading of PEGylated Liposomes

Causality & Mechanism: We utilize a calcium acetate gradient. The unprotonated quinoline free base is lipophilic and readily diffuses across the lipid bilayer. Once inside the acidic aqueous core, the quinoline nitrogen becomes protonated and forms an insoluble nanoprecipitate with acetate and calcium ions. This effectively "locks" the API inside the liposome, preventing premature leakage in the bloodstream[3][4].

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and DSPE-PEG2000 in a 45:50:5 molar ratio in chloroform[3]. Evaporate the solvent under reduced pressure at 50°C to form a thin lipid film. Dry overnight under a high vacuum to remove residual solvent.

  • Hydration & Vesicle Formation: Hydrate the lipid film with a 100 mM calcium acetate solution (pH 5.5) at 60°C (above the phase transition temperature of DSPC). Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 60°C water bath) to enhance lamellarity[3].

  • Extrusion: Extrude the multi-lamellar vesicles 10 times through a 100 nm polycarbonate membrane at 60°C using a thermojacketed extruder to yield Large Unilamellar Vesicles (LUVs).

  • Gradient Establishment: Dialyze the LUVs against a HEPES buffer (145 mM NaCl, 17 mM HEPES, pH 7.4) overnight to remove extraliposomal calcium acetate, thereby establishing the transmembrane driving gradient[3].

  • Active Loading: Incubate 2-Amino-6-chloro-3-propylquinoline HCl with the preformed liposomes at a drug-to-lipid molar ratio of 0.12 at 60°C for 30 minutes. Quench the reaction by transferring the vial to an ice bath[3].

  • Purification (Self-Validation): Remove unencapsulated API using a Sephadex G-50 size-exclusion column pre-equilibrated with HEPES buffer to ensure the final formulation contains only successfully loaded liposomes[3].

Protocol 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism: Spray drying rapidly evaporates the solvent, preventing the drug molecules from organizing into a stable crystal lattice[5]. We utilize Hypromellose Acetate Succinate (HPMCAS) as the carrier polymer because its amphiphilic nature provides excellent precipitation inhibition, and its pH-dependent solubility ensures targeted release in the small intestine[6].

Step-by-Step Methodology:

  • Feed Solution Preparation: Dissolve 2-Amino-6-chloro-3-propylquinoline HCl and HPMCAS at a 1:3 (w/w) ratio in a co-solvent system of Methanol/Dichloromethane (1:1 v/v)[6]. Ensure the total solids concentration is exactly 5% (w/v) to maintain an optimal viscosity for droplet atomization.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer (e.g., Büchi B-290) with the following optimized parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45–50°C

    • Aspirator Rate: 100%

    • Pump Feed Rate: 5 mL/min[6]

    • Atomization Gas Flow: 600 L/h

  • Secondary Drying (Self-Validation): Collect the resulting powder from the cyclone and transfer it to a vacuum oven. Dry at 40°C for 24 hours to remove any residual organic solvents below the ICH Q3C safety limits[5].

Analytical Characterization & Expected Outcomes

Summarizing the quantitative data and expected physical states of both formulations ensures easy comparison for quality control:

ParameterPEGylated LiposomesASD (Spray Dried)Analytical Method
Particle Size 100–120 nm (PDI < 0.15)2–5 µm (Spherical)Dynamic Light Scattering (DLS) / SEM
Drug Loading >95% Encapsulation Efficiency25% (w/w) Drug LoadingHPLC-UV (post-lysis/dissolution)
Physical State Nanoprecipitate in aqueous coreHigh-energy amorphous solidCryo-EM / Powder X-Ray Diffraction (PXRD)
Release Profile pH-dependent (Release at pH < 5.5)Supersaturated release in intestinal pHIn vitro dialysis / USP Type II Dissolution

Delivery Pathway Visualization

Below is the logical workflow of how the liposomal formulation bypasses systemic precipitation and utilizes endosomal acidification to release the protonated quinoline API into the cytosol.

G Lipo PEGylated Liposome (2-Amino-6-chloro-3-propylquinoline HCl) CellMem Cell Membrane (Endocytosis) Lipo->CellMem Cellular Uptake Endo Early Endosome (pH 6.5) CellMem->Endo Vesicle Formation Acid Endosomal Acidification (pH < 5.5) Endo->Acid Maturation Release API Protonation & Membrane Escape Acid->Release Ionization of Quinoline N Target Intracellular Target (e.g., Kinase / TLR) Release->Target Target Binding

Fig 1: Endosomal uptake and pH-dependent release pathway of liposomal quinoline derivatives.

References

  • Jian, C.-B., et al. "Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α." Nanomaterials 2022, 12(1), 163.

  • American Pharmaceutical Review. "Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs." Am Pharm Rev 2020.

  • Plaizier-Vercammen, J., et al. "Liposomes for malaria management: the evolution from 1980 to 2020." Malaria Journal 2020, 19, 308.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 2-Amino-6-chloro-3-propylquinoline hydrochloride

Welcome to the technical support center for the optimization of extraction and purification of 2-Amino-6-chloro-3-propylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of extraction and purification of 2-Amino-6-chloro-3-propylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges and provide in-depth, field-proven insights to enhance the yield and purity of your target compound. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot effectively.

FAQs - First-Pass Troubleshooting

This section addresses the most frequently encountered issues during the extraction of aminoquinoline derivatives.

Q1: My extraction yield is significantly lower than expected. What is the first thing I should check?

A1: The first and most critical parameter to verify is the pH of your aqueous phase during the liquid-liquid extraction. 2-Amino-6-chloro-3-propylquinoline is a basic compound due to its amino group. The hydrochloride salt is the protonated, water-soluble form, while the free base is the neutral, organic-soluble form.

  • For extracting the compound from a reaction mixture into an organic solvent: You must first neutralize the hydrochloride salt to its free base form. This is achieved by basifying the aqueous solution (e.g., with 1 M NaOH or saturated NaHCO₃) to a pH well above the pKa of the 2-amino group. A general rule of thumb for basic analytes is to adjust the pH to two units above the pKa.[1]

  • For extracting the compound from an organic solution into an aqueous phase (acid wash): You need to protonate the free base. This is done by washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), which converts the amine to its water-soluble hydrochloride salt.

The solubility of quinoline and its derivatives is highly dependent on pH.[2][3][4] Failure to control the pH correctly is the most common cause of low extraction yield.

Q2: I'm observing a thick, stable emulsion between the aqueous and organic layers. How can I resolve this?

A2: Emulsion formation is a common problem in liquid-liquid extractions, often caused by the presence of surfactant-like impurities or high-molecular-weight compounds.[1][5] Here are several techniques to break an emulsion, starting with the gentlest:

  • Time and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling or tapping the side of the funnel can help the layers separate.[6]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[5][6] This increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds and can help break the emulsion.[7]

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper.[5]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[6][8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5][7]

To prevent emulsions, use gentle, swirling motions for mixing instead of vigorous shaking.[5]

In-Depth Troubleshooting Guides

This section provides more detailed solutions to complex extraction and purification challenges.

Issue 1: Sub-optimal Yield After pH and Emulsion Troubleshooting

If you have confirmed correct pH control and addressed any emulsion issues, the next step is to evaluate your solvent system and extraction technique.

The Causality Behind Solvent Selection

The principle of "like dissolves like" is paramount. The free base of 2-Amino-6-chloro-3-propylquinoline, with its aromatic rings and propyl group, is relatively non-polar and will be soluble in a range of organic solvents. The hydrochloride salt, being ionic, is soluble in polar solvents, primarily water.

Troubleshooting Steps & Protocol:

  • Solvent Polarity and Miscibility: Ensure your chosen organic solvent is immiscible with water and has the appropriate polarity to dissolve the free base. Dichloromethane (DCM) and ethyl acetate are common and effective choices.

  • Multiple Extractions: A single extraction is often insufficient to recover all of the product. It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Perform at least three successive extractions and combine the organic layers.

  • "Salting Out" to Enhance Partitioning: Even in the absence of an emulsion, adding salt to the aqueous layer can decrease the solubility of your compound in the aqueous phase, driving more of it into the organic layer and increasing your yield.[5][6]

Data-Driven Solvent Selection

The choice of solvent can significantly impact extraction efficiency. Below is a table of common solvents used for extracting amine free bases.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Dichloromethane (DCM) 3.139.61.33Excellent solvent for many organics. Forms the lower layer. Volatile.
Ethyl Acetate (EtOAc) 4.477.10.902Good general-purpose solvent. Forms the upper layer. Can be prone to hydrolysis under strongly acidic or basic conditions.
Diethyl Ether 2.834.60.713Very volatile and flammable. Forms the upper layer.
Toluene 2.4110.60.867Good for less polar compounds. Higher boiling point. Forms the upper layer.

Data compiled from various chemical data sources.

Issue 2: Difficulty in Final Product Isolation and Purification

After successful extraction, the final step is to isolate the pure 2-Amino-6-chloro-3-propylquinoline hydrochloride. This typically involves removing the solvent and then purifying the solid product, often by recrystallization.

Protocol: Isolation and Recrystallization
  • Solvent Removal: After combining the organic extracts containing the free base, dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Conversion to Hydrochloride Salt: Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether).[9] Add a solution of anhydrous HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete.

  • Recrystallization: This is a crucial step for achieving high purity. The goal is to find a solvent or solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

    • Solvent Screening: Good starting points for amine hydrochloride salts are alcohols like ethanol or isopropanol.[10][11] Sometimes a solvent/anti-solvent system (e.g., ethanol/diethyl ether or isopropanol/heptane) is effective.[9][11]

    • Procedure: Dissolve the crude hydrochloride salt in a minimum amount of the hot recrystallization solvent.[11] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

    • Isolation: Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]

Workflow & Visualization

A systematic approach is key to troubleshooting. The following diagram outlines a logical workflow for diagnosing and resolving low extraction yield.

G Start Low Extraction Yield Check_pH Verify Aqueous pH Start->Check_pH pH_Correct pH Correct? Check_pH->pH_Correct Emulsion Emulsion Present? Break_Emulsion Break Emulsion (Salt, Filter, Centrifuge) Emulsion->Break_Emulsion Yes Solvent_System Evaluate Solvent System & Extraction Technique Emulsion->Solvent_System No pH_Correct->Emulsion Yes Adjust_pH Adjust pH (Acid/Base) pH_Correct->Adjust_pH No Re_Extract Re-Extract Aqueous Layer Adjust_pH->Re_Extract Break_Emulsion->Re_Extract Success Yield Optimized Re_Extract->Success Multiple_Extractions Perform Multiple Extractions (≥3x) Solvent_System->Multiple_Extractions Salting_Out Utilize 'Salting Out' Multiple_Extractions->Salting_Out Final_Isolation Review Final Isolation (Recrystallization) Salting_Out->Final_Isolation Solvent_Screen Screen Recrystallization Solvents Final_Isolation->Solvent_Screen Solvent_Screen->Success

Caption: Troubleshooting workflow for low extraction yield.

References
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • BenchChem. (2025).
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Journal of Physics: Conference Series. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
  • Biotage. (2023). Tackling emulsions just got easier.
  • AZoM. (2018).
  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. CORE.
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity.
  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • ResearchGate. (2017).

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-Amino-6-chloro-3-propylquinoline hydrochloride

A Guide to Troubleshooting and Reducing Background Noise Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-chloro-3-propylquinoline hydrochloride. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Reducing Background Noise

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-chloro-3-propylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to background noise, ensuring the acquisition of high-quality, reproducible data. As a senior application scientist, this resource synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" background noise in an HPLC baseline?

A1: While there isn't a universal value, a "high" background noise level is one that compromises data quality. The key metric is the signal-to-noise ratio (S/N). For accurate quantification (Limit of Quantitation, LOQ), a S/N ratio of at least 10:1 is recommended.[1][2] If the baseline noise is significant enough to make the smallest peak of interest approach this 10:1 ratio, it should be considered high. An unusually high noise level can obscure low-concentration analytes and interfere with accurate peak integration.[2][3]

Q2: I'm analyzing 2-Amino-6-chloro-3-propylquinoline hydrochloride. Are there specific properties of this molecule I should consider that might affect baseline noise?

A2: Yes. 2-Amino-6-chloro-3-propylquinoline hydrochloride is a polar, basic compound. This has several implications:

  • Peak Tailing and Secondary Interactions: Basic compounds can interact with acidic residual silanols on the surface of standard silica-based C18 columns. This can lead to peak tailing, which can be misinterpreted as baseline noise or drift, especially at low concentrations.

  • Mobile Phase pH: The pH of your mobile phase is critical for controlling the ionization state of the analyte, which affects retention and peak shape. Inconsistent or improperly buffered pH can lead to retention time shifts and baseline instability.

  • Analyte Adsorption: Polar compounds can sometimes adsorb to active sites within the HPLC system (e.g., stainless steel tubing, frits). This can cause carryover and contribute to baseline noise in subsequent runs.

Q3: Can a new HPLC column cause high background noise?

A3: Absolutely. New columns often contain residual solvents from the manufacturing and packing process.[4][5] These trace contaminants can leach out during initial runs, causing a drifting or noisy baseline.[4][5] It is crucial to properly condition a new column before its first use.

Systematic Troubleshooting Guide

High background noise in HPLC can typically be traced to one of four areas: the mobile phase, the pump and degasser, the column, or the detector. The following workflow provides a systematic approach to identifying and resolving the root cause.

HPLC_Troubleshooting_Workflow start_node High Background Noise Observed Mobile_Phase Mobile Phase Issues start_node->Mobile_Phase Pump_Degasser Pump & Degasser Issues start_node->Pump_Degasser Column Column Issues start_node->Column Detector Detector Issues start_node->Detector category_node category_node cause_node cause_node solution_node solution_node Contamination Solvent/Additive Contamination Mobile_Phase->Contamination Degassing Improper Degassing Mobile_Phase->Degassing Mixing Poor Mixing (Gradient) Mobile_Phase->Mixing Pump_Seals Worn Pump Seals Pump_Degasser->Pump_Seals Check_Valves Faulty Check Valves Pump_Degasser->Check_Valves Degasser_Fail Degasser Malfunction Pump_Degasser->Degasser_Fail Contamination_Col Column Contamination Column->Contamination_Col Bleed Stationary Phase Bleed Column->Bleed Dewetting Phase Dewetting Column->Dewetting Lamp_Fail Deteriorating Lamp Detector->Lamp_Fail Flow_Cell Contaminated Flow Cell Detector->Flow_Cell Settings Incorrect Settings Detector->Settings Sol_Purity Sol_Purity Contamination->Sol_Purity Use fresh, HPLC-grade solvents. Filter all aqueous phases (0.22 µm). Sol_Degas Sol_Degas Degassing->Sol_Degas Use in-line degasser. Helium sparge or sonicate if needed. Sol_Mixer Sol_Mixer Mixing->Sol_Mixer Install a static mixer. Ensure pump proportioning valves are clean. Sol_Seals Sol_Seals Pump_Seals->Sol_Seals Perform seal wash. Replace seals as part of PM. Sol_Valves Sol_Valves Check_Valves->Sol_Valves Sonciate to dislodge bubbles. Replace if pulsations persist. Sol_Degasser Sol_Degasser Degasser_Fail->Sol_Degasser Check vacuum level. Ensure tubing is secure. Sol_Flush Sol_Flush Contamination_Col->Sol_Flush Flush with strong solvent. Use a guard column. Sol_Bleed Sol_Bleed Bleed->Sol_Bleed Operate within pH/temp limits. Replace old column. Sol_Dewet Sol_Dewet Dewetting->Sol_Dewet Use aqueous-compatible column (AQ type). Never let organic content drop to 0%. Sol_Lamp Sol_Lamp Lamp_Fail->Sol_Lamp Check lamp energy/intensity. Replace if low. Sol_Cell Sol_Cell Flow_Cell->Sol_Cell Flush cell with appropriate solvent. (e.g., 1N Nitric Acid, NOT HCl) Sol_Settings Sol_Settings Settings->Sol_Settings Adjust data rate/time constant. Optimize wavelength/slit width.

Caption: Systematic troubleshooting workflow for HPLC background noise.

In-Depth Troubleshooting Q&A

Mobile Phase Issues

Q4: My baseline is clean during isocratic runs but becomes noisy and drifts during a gradient. What's the cause?

A4: This is a classic symptom of contaminated solvents, particularly in the weaker solvent (usually water).[6][7] During a gradient, the mobile phase strength increases, causing accumulated impurities from the weak solvent to elute from the column, appearing as "ghost peaks" or a rising baseline.[6]

  • Causality: Organic impurities in your aqueous mobile phase (Solvent A) have low solubility and stick to the head of the reversed-phase column under high aqueous conditions. As you increase the percentage of the organic solvent (Solvent B), these impurities are washed off, creating a noisy or drifting baseline.[6]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or, for highly sensitive applications, LC-MS grade water and organic solvents.[3][8] Commercial bottled water can sometimes be a source of contamination compared to a well-maintained laboratory water purification system.

    • Prepare Fresh Mobile Phase: Prepare aqueous mobile phases, especially buffers, daily to prevent microbial growth.[8][9]

    • Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with high-purity water to remove detergent residues or other contaminants.[10]

    • Run a Blank Gradient: Inject a blank (mobile phase) and run your gradient.[11] If the noise persists, the contamination is in your mobile phase or system, not your sample.

Q5: I see small, regular spikes in my baseline that coincide with the pump strokes. How do I fix this?

A5: This indicates the presence of air bubbles in the system or a pump performance issue.[7]

  • Causality: Air bubbles in the mobile phase become compressed and decompressed by the pump, leading to pressure fluctuations that are registered by the detector as baseline noise.[12][11] A faulty check valve can also fail to prevent backflow, causing pressure pulsations.[7]

  • Solution:

    • Degas Mobile Phase: Ensure your in-line degasser is functioning correctly. For mobile phases with high buffer concentrations, which are prone to outgassing when mixed with organic solvents, additional degassing by sonication or helium sparging may be necessary.[13]

    • Prime the Pump: Purge all pump lines thoroughly to remove any trapped air bubbles.

    • Check for Leaks: Inspect all fittings for signs of leaks, which can introduce air into the system.

    • Service Check Valves: If the problem persists, the check valves may be sticking. Sonication in isopropanol can often resolve this, but replacement may be necessary.[7][11]

Symptom Probable Cause Primary Solution Secondary Actions
High-frequency, random noiseContaminated mobile phase, failing detector lampUse fresh, HPLC-grade solvents[14]Check lamp intensity, clean flow cell[14]
Drifting baseline (up or down)Column bleed, temperature fluctuation, contaminated mobile phaseEnsure column oven is stable[15]Flush column, use fresh mobile phase[12]
Regular, periodic spikesAir in pump, faulty check valvesDegas mobile phase, prime pumpClean or replace check valves
"Ghost" peaks in gradientContamination in weak solvent (e.g., water)Use highest purity water, prepare fresh[6][16]Run blank gradients to confirm
Column Selection and Care

Q6: How does my choice of HPLC column affect background noise for analyzing 2-Amino-6-chloro-3-propylquinoline hydrochloride?

A6: The column is a primary factor. Given the analyte's polar and basic nature, a standard C18 column can be problematic.

  • Causality: The basic amine group on your analyte can form strong, secondary ionic interactions with acidic silanol groups on the silica surface of a standard C18 column. This leads to poor peak shape (tailing) and potential irreversible adsorption, which can degrade the column and contribute to baseline noise over time.

  • Solution:

    • Use a Polar-Modified Column: Select a column designed for polar compounds. Options include polar-endcapped C18 columns or those with a polar-embedded group.[17][18] These columns have a more hydrophilic surface, which improves peak shape for polar analytes and provides better stability in highly aqueous mobile phases.[19]

    • Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[19][20]

    • Employ a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities and particulates, extending the life of the main column and preserving baseline quality.[14]

Detector Optimization

Q7: Can I change my detector settings to reduce baseline noise without sacrificing sensitivity?

A7: Yes, optimizing detector settings is a key step in improving the S/N ratio.

  • Causality: The detector's data collection rate and digital filtering can be adjusted. A very fast data rate may capture more high-frequency electronic noise, while excessive filtering can broaden peaks and reduce resolution.[21]

  • Solution:

    • Adjust the Data Rate (or Time Constant): A slower data rate (e.g., decreasing from 20 Hz to 5 Hz) or a longer time constant (e.g., moving from "Fast" to "Normal" or "Slow") applies more filtering, which can smooth out high-frequency noise. The key is to ensure you still collect 15-20 data points across your narrowest peak to define it accurately.[21]

    • Optimize Slit Width (for PDA/DAD Detectors): A larger slit width can increase light throughput, which generally reduces baseline noise and improves sensitivity. However, this comes at the cost of spectral resolution.

    • Choose an Appropriate Wavelength: Analyze your compound at its wavelength of maximum absorbance (λ-max) to maximize the signal. Avoid using low wavelengths (<220 nm) where many solvents and additives (like TFA) absorb, as this will inherently increase baseline noise.[1][2]

Detector Parameter Effect of Increasing the Value Recommendation for Noise Reduction Reference
Data Rate (Hz) Less filtering, more noise, better definition of very narrow peaksDecrease the data rate, ensuring 15-20 points across the peak[21]
Time Constant (sec) More filtering, less noise, potential peak broadeningIncrease the time constant, monitoring for loss of resolution
Slit Width (nm) Less noise, higher sensitivity, lower spectral resolutionIncrease the slit width if spectral resolution is not critical

Experimental Protocols

Protocol 1: High-Purity Mobile Phase Preparation

This protocol is essential for minimizing baseline noise originating from solvent contamination.

  • Select Reagents: Use only HPLC-grade or higher solvents (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).[8] Use water from a high-purity water system (18.2 MΩ·cm) or bottled HPLC-grade water.[16]

  • Clean Glassware: Wash all solvent bottles and glassware thoroughly. Perform a final rinse with high-purity water and then with the solvent to be used.

  • Prepare Aqueous Phase: If using a buffer, accurately weigh the buffer salt and dissolve it in the water.

  • Filter Aqueous Phase: Vacuum filter all aqueous mobile phases through a 0.22 µm or 0.45 µm membrane filter compatible with the solvent.[22][23] This removes particulates and helps to degas the solution.

  • Mix Mobile Phase: For isocratic methods, precisely measure each component separately before mixing to account for volume contraction.[22]

  • Degas Final Mixture: Place the prepared mobile phase in an ultrasonic bath for 10-15 minutes or connect it to the HPLC's in-line degasser and allow it to purge thoroughly before use.[12][8]

Protocol 2: New Column Conditioning and Equilibration

This procedure removes residual manufacturing solvents and prepares a new column for analysis.[4][5]

  • Initial Flush (High Organic): Connect the column to the HPLC system in the correct flow direction. Flush the column with 100% HPLC-grade isopropanol or acetonitrile for at least 20-30 column volumes. (A 150 x 4.6 mm column has a volume of ~1.5 mL).

  • Intermediate Flush: Flush with a solvent that is miscible with both the storage solvent and your mobile phase. A 50:50 mixture of acetonitrile and water is often a good choice.[5]

  • Mobile Phase Equilibration: Introduce your initial mobile phase composition at a low flow rate (e.g., 0.2 mL/min).

  • Flow Rate Ramp: Gradually increase the flow rate to your method's set point.

  • Stabilize Baseline: Equilibrate the column with the mobile phase until a stable, flat baseline is achieved. This may take 30 minutes or longer. For gradient methods, it is good practice to run 2-3 blank gradients to ensure the baseline is stable and free of ghost peaks.[4][5]

References

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Google Cloud.
  • How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.
  • 5 Ways Solvent Purity Impacts HPLC Results. (2025, August 26). Allan Chemical Corporation.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
  • HPLC Troubleshooting. Source Document.
  • Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector. (2025, June 23). Waters Corporation.
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Why Solvent Grade and Purity Must Fit U/HPLC System Needs. (2018, August 8). Thermo Fisher Scientific.
  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline.
  • HPLC Column Selection Guide. Phenomenex.
  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
  • Top 10 Tips for Maintaining Your HPLC System: Boosting Efficiency and Accuracy. (2025, January 31). Mastelf.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.
  • HPLC Tips & Tricks – Mobile Phase Preparation. Merck Millipore.
  • Eliminating High Background Noise on New Cogent Columns. (2026, February 15). MICROSOLV.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook.
  • HPLC Pain Points. (2022, November 15). Cytiva.
  • Video Notes LC Troubleshooting Series Ghost Peaks. HPLC.
  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024, January 11). Separation Science.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024, July 4). Separation Science.
  • Tips to maintain your HPLC & UHPLC systems and columns. (2016, October 13). Waters Corporation.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Sigma-Aldrich.
  • refining analytical methods for quinoline compound detection. Benchchem.
  • Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. (2026, March 25). LCGC International.
  • Isolating Noise: Part 4. (2023, December 9). Separation Science.
  • Why am I getting Baseline noise in HPLC? (2016, March 7). ResearchGate.
  • The Hidden Risks of Mobile Phase Particles in HPLC. (2025, November 8). ASIDUO Scientific.
  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. (2025, October 14). Chrom Tech.
  • How to Improve Sensitivity. GL Sciences.
  • How can I eliminate baseline noise in HPLC? (2014, October 30). ResearchGate.
  • High sensitive Amino Acid Analysis by Capillary HPLC. Source Document.
  • Eliminating High Background Noise in New Cogent HPLC Columns - Tips and Suggestions. (2026, February 15). MicroSolv Technology Corporation.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Amino-6-chloro-3-propylquinoline Hydrochloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) Welcome to the Technical Support Center. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the thermodynamic causality behind the stability of 2-Amino-6-chloro-3-propylquinoline hydrochloride, ensuring that every protocol you execute is a self-validating system designed to preserve the integrity of your experimental data.

Thermodynamic & Chemical Stability Profile

The stability of 2-Amino-6-chloro-3-propylquinoline hydrochloride is dictated by two primary molecular vulnerabilities: the hygroscopicity of the hydrochloride salt and the oxidation potential of the 2-aminoquinoline core .

While the compound is technically stable at Room Temperature (RT) for short-term transit, long-term storage at RT exposes it to ambient humidity and oxygen. Hydrochloride salts of weak bases are highly polar and notorious for moisture sorption [1]. When moisture binds to the crystal lattice, it creates a highly acidic microenvironment (low pHmax​ ). This localized aqueous layer catalyzes disproportionation —the undesirable conversion of the ionized salt back into its less soluble neutral free-base form[2]. Concurrently, the electron-rich 2-amino group is susceptible to ambient oxidation, which visually manifests as a color shift from off-white to yellow or brown [3].

Storing the compound at -20°C arrests these kinetic degradation pathways by lowering the thermal energy below the activation threshold required for oxidation and preventing moisture-driven disproportionation.

Quantitative Stability Summary
Storage ConditionStateExpected Shelf-LifePrimary Degradation Risk
Room Temp (20-25°C) Solid Powder< 1 Month (if unsealed)Moisture sorption, disproportionation, oxidation.
Room Temp (20-25°C) DMSO Solution< 24 HoursRapid oxidation, precipitation of free base.
-20°C (Desiccated) Solid Powder2–3 YearsNegligible if kept strictly anhydrous.
-20°C (Sealed) DMSO Solution3–6 MonthsFreeze-thaw induced precipitation.

Mechanistic Visualizations

DegradationPathway Solid 2-Amino-6-chloro-3-propylquinoline HCl (Stored at Room Temp) Moisture Moisture Sorption (Hygroscopic HCl Salt) Solid->Moisture O2 Ambient Oxygen (Oxidation) Solid->O2 MicroEnv Acidic Microenvironment (pHmax lowering) Moisture->MicroEnv Oxidation Oxidation of 2-Amino Group (Yellow/Brown Discoloration) O2->Oxidation Disprop Disproportionation (Conversion to Free Base) MicroEnv->Disprop Degradation Loss of Biological Activity & Purity Degradation Disprop->Degradation Oxidation->Degradation

Mechanistic pathway of 2-Amino-6-chloro-3-propylquinoline HCl degradation at room temperature.

Troubleshooting Guide & FAQs

Q1: I left the solid powder on the benchtop at room temperature over the weekend, and it changed from off-white to a yellowish-brown. Is it still usable? A: No. Discard the batch. The color shift is a direct visual indicator of oxidation at the 2-amino position of the quinoline ring [3]. At room temperature, ambient oxygen reacts with the electron-rich amine. Using this degraded compound will introduce oxidized artifacts into your assays, leading to false-positive or false-negative biological readouts. Always store at -20°C.

Q2: I thawed my -20°C DMSO stock solution at room temperature, and I see a cloudy precipitate. What happened, and how do I fix it? A: Causality: The precipitate is likely the free-base form of the compound. If moisture entered the vial during previous freeze-thaw cycles, the hydrochloride salt may have undergone disproportionation [2]. The resulting free base has significantly lower solubility in aqueous/DMSO mixtures than the HCl salt. Resolution: Gently warm the vial in a water bath at 37°C for 5–10 minutes and sonicate. Self-Validation Check: If the solution returns to complete transparency, it is safe to use. If turbidity persists, irreversible degradation has occurred, and the aliquot must be discarded.

Q3: Can I store my working dilutions (in aqueous assay buffer) at room temperature during my 8-hour experiment? A: Minimize exposure. While the compound is stable enough to survive a standard 8-hour assay, aqueous buffers (especially those >pH 7.4) will rapidly neutralize the hydrochloride salt, driving the equilibrium toward the insoluble free base. Prepare aqueous dilutions immediately before use and keep them on ice (4°C) until application.

Experimental Protocols: Reconstitution & Storage

To ensure absolute scientific integrity, follow this self-validating workflow for handling the compound.

Protocol: Anhydrous Reconstitution and Aliquoting

Objective: Prevent moisture condensation and oxidative degradation during stock preparation.

Step 1: Thermal Equilibration (Critical Step) Remove the sealed vial from the -20°C freezer. Do not open it. Allow the vial to sit at room temperature in a desiccator for 30–45 minutes. Causality: Opening a cold vial exposes it to ambient air. Atmospheric moisture will instantly condense on the cold, hygroscopic powder, initiating localized hydrolysis and disproportionation[1].

Step 2: Reconstitution In a chemical fume hood, add anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve your desired stock concentration (e.g., 10 mM). Vortex gently. Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear. Any particulate matter indicates compromised solvent or degraded API.

Step 3: Aliquoting & Inert Gas Purging Divide the stock solution into single-use amber microcentrifuge tubes (amber prevents UV-induced degradation). Purge the headspace of each tube with a gentle stream of dry Argon or Nitrogen gas before sealing. Causality: Displacing ambient oxygen with an inert gas prevents the oxidation of the 2-aminoquinoline core during long-term storage[3].

Step 4: Long-Term Storage Store all sealed aliquots immediately at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Receive Remove from -20°C (Keep Sealed) Equilibrate Equilibrate to RT (Prevents Condensation) Receive->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Self-Validation: Clear Sol) Equilibrate->Dissolve Aliquot Aliquot into Amber Vials (Argon Purge Headspace) Dissolve->Aliquot Store Store at -20°C (Single-Use Aliquots) Aliquot->Store

Self-validating workflow for the reconstitution and long-term storage of the hydrochloride salt.

References

  • Dhondale, M. R., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, vol. 15, no. 1, 2023, p. 189. Available at:[Link]

  • Nie, Haichen, et al. "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations." Molecular Pharmaceutics, vol. 13, no. 10, 2016, pp. 3541-3552. Available at:[Link]

Optimization

Technical Support Center: Overcoming False Positives in Assays with 2-Amino-6-chloro-3-propylquinoline hydrochloride

Welcome to the technical support center for researchers utilizing 2-Amino-6-chloro-3-propylquinoline hydrochloride in their assays. This guide is designed to provide in-depth troubleshooting strategies and frequently ask...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 2-Amino-6-chloro-3-propylquinoline hydrochloride in their assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the scientific integrity of your results. False positives are a common hurdle in drug discovery and chemical biology research, and this resource will equip you with the knowledge to identify and overcome them.[1][2][3]

Introduction: The Challenge of False Positives

In high-throughput screening (HTS) and other biochemical and cell-based assays, a "hit" is a compound that exhibits the desired activity. However, not all hits are genuine. False positives are compounds that appear to be active but are not acting through the intended specific mechanism.[4][5] These misleading results can arise from a variety of sources, including compound interference with the assay technology, non-specific inhibition, and compound aggregation.[2] Identifying and eliminating these artifacts early in the discovery pipeline is crucial to avoid wasting valuable time and resources on erroneous leads.[6] This guide will focus on troubleshooting false positives specifically when working with 2-Amino-6-chloro-3-propylquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-6-chloro-3-propylquinoline hydrochloride and what is its potential mechanism of action?

2-Amino-6-chloro-3-propylquinoline hydrochloride is a quinoline derivative.[7][8] Quinoline-based compounds are known to possess a wide range of biological activities and are explored in various therapeutic areas, including as antibacterial and anticancer agents.[9][10] The mechanism of action for quinoline derivatives often involves interaction with biological targets like enzymes or receptors. The amino group can serve as a key interaction point, potentially enhancing binding affinity to specific cellular targets.[9] However, the precise mechanism of action for this specific compound would need to be determined experimentally.

Q2: I'm observing a high hit rate with 2-Amino-6-chloro-3-propylquinoline hydrochloride in my primary screen. What are the likely causes of these potential false positives?

A high hit rate is a common red flag in HTS and can often be attributed to assay interference.[2] For a compound like 2-Amino-6-chloro-3-propylquinoline hydrochloride, several factors could be at play:

  • Compound Aggregation: At certain concentrations in aqueous buffers, small molecules can self-associate to form colloidal aggregates.[11] These aggregates can non-specifically sequester and inhibit enzymes, leading to what appears to be genuine inhibition.[12] This is a very common mechanism for false positives in biochemical assays.[13]

  • Assay Technology Interference: The compound might be interfering with your detection method.[1] For fluorescence-based assays, this could be due to the compound's intrinsic fluorescence (autofluorescence) or its ability to absorb the light emitted by your reporter fluorophore (fluorescence quenching).[14] In luciferase-based assays, the compound could be a direct inhibitor of the luciferase enzyme.[15]

  • Pan-Assay Interference Compound (PAINS) Behavior: Certain chemical substructures are known to frequently cause non-specific assay interference through various mechanisms like reactivity, redox cycling, or metal chelation.[2] While not definitively classified without specific testing, some quinoline structures can be flagged by PAINS filters.

  • Poor Solubility: At higher concentrations, the compound may precipitate out of solution, which can interfere with optical-based assays by scattering light.[11]

Q3: How can I quickly determine if my positive results are due to compound aggregation?

The most common and straightforward method is to re-run your assay in the presence of a non-ionic detergent.[14][16]

  • Rationale: Non-ionic detergents like Triton X-100 or Tween-20, at low concentrations (typically 0.01% to 0.1%), can disrupt the formation of colloidal aggregates.[17][18] If the inhibitory activity of 2-Amino-6-chloro-3-propylquinoline hydrochloride is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the original result was a false positive caused by aggregation.[14][19]

  • See Troubleshooting Guide 1 for a detailed protocol.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Aggregation

This guide provides a step-by-step workflow to determine if 2-Amino-6-chloro-3-propylquinoline hydrochloride is acting as a promiscuous inhibitor through aggregation.[12]

Aggregation_Workflow cluster_0 Initial Observation cluster_1 Aggregation Counter-Screen cluster_2 Interpretation & Next Steps InitialHit Potent Hit from Primary Screen DetergentAssay Re-run Assay with 0.01% Triton X-100 InitialHit->DetergentAssay CompareCurves Compare Dose-Response Curves DetergentAssay->CompareCurves Aggregator Likely Aggregator (False Positive) CompareCurves->Aggregator  IC50 Shift >10-fold NonAggregator Potential True Hit CompareCurves->NonAggregator  No Significant  IC50 Shift DLS Confirm with DLS Aggregator->DLS OrthogonalAssay Proceed to Orthogonal Assays NonAggregator->OrthogonalAssay

Caption: Workflow for identifying aggregation-based false positives.

  • Prepare Compound Stock: Prepare a fresh stock solution of 2-Amino-6-chloro-3-propylquinoline hydrochloride in 100% DMSO.

  • Prepare Assay Buffers:

    • Buffer A (Control): Your standard assay buffer.

    • Buffer B (Detergent): Your standard assay buffer supplemented with 0.02% Triton X-100. When added to the assay, this will give a final concentration of 0.01%.

  • Set up Assay Plates:

    • Prepare two sets of assay plates.

    • In the first set, perform serial dilutions of the compound in Buffer A.

    • In the second set, perform the same serial dilutions in Buffer B.

  • Run Assay: Add your enzyme, substrate, and other assay components to all plates and incubate under your standard conditions.

  • Measure and Analyze: Read the plates and generate dose-response curves for both conditions.

  • Interpret Results:

    • No Significant Change in IC50: If the IC50 value remains relatively unchanged, aggregation is unlikely to be the cause of inhibition.

    • Significant Rightward Shift in IC50: A significant increase (typically >10-fold) in the IC50 value in the presence of Triton X-100 strongly suggests that the compound's inhibitory activity is due to aggregation.[14]

For definitive evidence of aggregation, Dynamic Light Scattering (DLS) can be used.[12]

  • Principle: DLS measures the size distribution of particles in a solution. If 2-Amino-6-chloro-3-propylquinoline hydrochloride forms aggregates, DLS will detect the presence of these larger particles.[12][17]

  • Procedure:

    • Prepare solutions of the compound in your assay buffer at concentrations around the observed IC50.

    • Analyze the solutions using a DLS instrument.

    • The presence of particles in the range of 100-1000 nm is indicative of aggregate formation.[19]

Guide 2: Deconvoluting Assay Interference

If aggregation is ruled out, the next step is to investigate if 2-Amino-6-chloro-3-propylquinoline hydrochloride is directly interfering with your assay's detection system.

Interference_Flow Start Suspected Assay Interference IsFluorescence Fluorescence-Based Assay? Start->IsFluorescence IsLuciferase Luciferase-Based Assay? IsFluorescence->IsLuciferase No AutofluorescenceTest Test for Autofluorescence IsFluorescence->AutofluorescenceTest Yes OtherAssay Consider other interference mechanisms IsLuciferase->OtherAssay No LuciferaseInhibitionTest Test for Direct Luciferase Inhibition IsLuciferase->LuciferaseInhibitionTest Yes QuenchingTest Test for Quenching AutofluorescenceTest->QuenchingTest

Caption: Decision tree for diagnosing assay interference.

  • Objective: To determine if the compound emits light at the same wavelength as your assay's reporter.[14]

  • Procedure:

    • Prepare a microplate with serial dilutions of 2-Amino-6-chloro-3-propylquinoline hydrochloride in your assay buffer.

    • Do not add any of the assay's fluorescent reagents or enzymes.

    • Include wells with buffer and DMSO as a negative control.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Interpretation: A signal that is significantly above the background and titrates with the compound concentration indicates autofluorescence.

  • Objective: To determine if the compound absorbs the light emitted by your fluorescent probe.

  • Procedure:

    • In a microplate, add your fluorescent product or probe at a concentration that gives a mid-range signal.

    • Add serial dilutions of 2-Amino-6-chloro-3-propylquinoline hydrochloride.

    • Read the plate at the appropriate wavelengths.

  • Interpretation: A dose-dependent decrease in the fluorescent signal indicates that your compound is quenching the fluorescence, which could be misinterpreted as enzyme inhibition.

  • Objective: To determine if the compound directly inhibits the luciferase reporter enzyme.[15]

  • Procedure:

    • Run a standard luciferase assay (e.g., using a commercial luciferase and its substrate).

    • Add serial dilutions of 2-Amino-6-chloro-3-propylquinoline hydrochloride to the reaction.

    • Measure the luminescence output.

  • Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of luciferase, a common source of false positives in reporter gene assays.

Guide 3: The Importance of Orthogonal Assays

Even if a compound passes the initial counter-screens for aggregation and assay interference, it is crucial to confirm its activity using an orthogonal assay.

  • Definition: An orthogonal assay measures the same biological endpoint but uses a different technology or principle.[4][5]

  • Rationale: This helps to ensure that the observed activity is not an artifact of the primary assay format. For example, if your primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to measure direct binding to the target, or a mass spectrometry-based assay to directly measure substrate-to-product conversion.[5]

  • Implementation: A true hit should demonstrate comparable activity across different assay platforms. A compound that is only active in a single assay format should be treated with caution.

Data Summary Table

Potential Issue Primary Indicator Recommended Counter-Screen Expected Outcome for False Positive
Compound Aggregation High hit rate, steep dose-response curveRe-assay with 0.01% Triton X-100>10-fold rightward shift in IC50
Autofluorescence Signal in wells with compound onlyRead compound dilutions at assay wavelengthsDose-dependent increase in signal
Fluorescence Quenching Apparent inhibition in fluorescence assayAdd compound to fluorescent productDose-dependent decrease in signal
Luciferase Inhibition Apparent activity in luciferase assayAdd compound to purified luciferaseDose-dependent decrease in luminescence
Lack of Specificity Activity in primary assayOrthogonal assay (e.g., SPR, MS-based)No or significantly weaker activity

Conclusion

Navigating the complexities of assay development and hit validation requires a systematic and critical approach. By understanding the common pitfalls of false positives, such as compound aggregation and assay interference, researchers can design robust screening cascades to identify true, specific modulators of their target. When working with novel compounds like 2-Amino-6-chloro-3-propylquinoline hydrochloride, it is essential to employ the troubleshooting strategies and orthogonal validation methods outlined in this guide. This will ensure the integrity of your data and increase the likelihood of success in your research and drug discovery endeavors.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Dahlin, J. L., & Walters, M. A. (2021, March 18). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017, July 26). Assay Interference by Aggregation. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors.
  • Pihlavisto, M., et al. (2012, September 7). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10774-10790. [Link]

  • Medix Biochemica. (2023, March 23). False Positives: What are the Risks? Medix Biochemica. [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (n.d.). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. [Link]

  • BellBrook Labs. (2025, October 28). How to Minimize False Positives in ADP Detection. BellBrook Labs. [Link]

  • Brecher, M., et al. (2008). Effects of Detergents on the West Nile virus Protease Activity. Molecules, 13(4), 856–867. [Link]

  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]

  • Pearson, L. A., et al. (2023). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. Journal of Mass Spectrometry and Advances in the Clinical Lab, 29, 38-43. [Link]

  • Seamaty Technology. (n.d.). 5 factors affect the accuracy of biochemical test results. Seamaty Technology. [Link]

  • CiteAb. (2015, November 19). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb Blog. [Link]

  • QIAGEN. (n.d.). Why do you recommend using Triton X for the purification of 6xHis-tagged protein? QIAGEN. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology. [Link]

  • Ismail, A. A. (2005). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. The Clinical Biochemist Reviews, 26(2), 55–60. [Link]

  • Dragiev, P., & Makarenkov, V. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 28(14), 1860–1866. [Link]

  • Chen, Y., et al. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research, 52(W1), W723-W731. [Link]

  • Degiacomi, G., et al. (2020). Promiscuous Targets for Antitubercular Drug Discovery: The Paradigm of DprE1 and MmpL3. Applied Sciences, 10(2), 623. [Link]

  • McGovern, S. L., et al. (2003). Synergy and Antagonism of Promiscuous Inhibition in Multiple-Compound Mixtures. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. Journal of Chemical Information and Modeling, 60(4), 2136–2145. [Link]

  • Smith, J. D., & Johnson, A. B. (2025, May 30). Investigating the incidence of false positive outcomes in drug detection assays. Journal of Analytical Toxicology. [Link]

  • Smith, J. D., & Johnson, A. B. (2025, October 10). Investigating the incidence of false positive outcomes in drug detection assays. Kudos. [Link]

  • NextSDS. (n.d.). 2-Amino-6-chloro-3-propylquinoline hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Jamshidi, N., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • NextSDS. (n.d.). 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Rodrigues, C., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Molbank, 2024(4), M1958. [Link]

  • N'gompka, A. F., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5720. [Link]

  • Kott, M., et al. (2013). 2-Amino-6-chloro-3,4-dihydroquinazoline: A novel 5-HT3 receptor antagonist with antidepressant character. Bioorganic & Medicinal Chemistry Letters, 23(21), 5945–5948. [Link]

  • Li, H., et al. (2026, February 4). Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. European Journal of Medicinal Chemistry, 211, 113098. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Oklahoma State University Center for Health Sciences. (2013, November 1). 2-Amino-6-chloro-3,4-dihydroquinazoline: A novel 5-HT3 receptor antagonist with antidepressant character. OSU Center for Health Sciences Research Profiles. [Link]

  • Nozaki, Y., & Tanford, C. (1965). The solubility of amino acids and related compounds in aqueous ethylene glycol solutions. Journal of Biological Chemistry, 240(9), 3568-3573. [Link]

  • Tallaght University Hospital. (2015, June 10). INTERFERENCES. TUH.ie. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification &amp; Troubleshooting for 2-Amino-6-chloro-3-propylquinoline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized pharmaceutical intermediates. The purification of 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) presents a unique physicochemical puzzle.

This molecule features a lipophilic 3-propyl chain, an electron-withdrawing 6-chloro moiety, and a weakly basic 2-amino group that engages in complex hydrogen bonding. Standard purification templates often fail here, resulting in oiled-out products, trapped transition metals, or co-eluting regioisomers. This guide provides causality-driven troubleshooting, validated workflows, and rigorous protocols to ensure high-purity isolation (>99% HPLC).

Part 1: Physicochemical Profiling & Impurity Clearance Data

To purify this compound effectively, we must first understand the quantitative physicochemical differences between the target molecule and its common synthetic impurities.

Impurity ClassStructural Origin / CausalityRel. pKa ShiftRelative LogPTargeted Clearance StrategyExpected Removal Efficiency
8-Chloro Regioisomer Unselective cyclization during quinoline core synthesis.-0.3 units+0.1pH-controlled extraction (pH 4.8) targeting steric hindrance.>95% per wash
N-Propyl Over-alkylation Excess alkyl donor reacting with the 2-amino group.+0.5 units+1.2Silica gel chromatography of the free base.>99%
Transition Metals (Pd) Residuals from upstream cross-coupling catalysts.N/AN/ASilica-Thiol Scavenging (50°C).Reduces Pd to <10 ppm
Thermal Oligomers High-temperature degradation during cyclization.N/AVariableActivated Carbon filtration & Anti-solvent Crystallization.>98%
Part 2: Troubleshooting FAQs

Q1: Why does my isolated hydrochloride salt crash out as a sticky, discolored oil instead of a free-flowing powder? Causality: Quinoline derivatives are notorious for "oiling out" during salt formation if the supersaturation point is crossed too rapidly, or if lipophilic impurities (like unreacted propyl donors) disrupt the crystal lattice . The 3-propyl group significantly increases the entropic barrier to crystallization compared to unsubstituted quinolines. Solution: Transition from a crash-precipitation to a controlled anti-solvent crystallization. Use anhydrous isopropanol (IPA) as the primary solvent and methyl tert-butyl ether (MTBE) as the anti-solvent. Introduce seed crystals at the metastable zone (typically at 45°C) and cool at a strict rate of 0.1°C/min to force lattice organization.

Q2: HPLC analysis shows a persistent co-eluting regioisomer (e.g., 2-amino-8-chloro-3-propylquinoline). How can I resolve this without preparative chromatography? Causality: The 6-chloro and 8-chloro isomers possess nearly identical lipophilicity (LogP), rendering standard silica gel chromatography and basic aqueous washes ineffective . Solution: Leverage the subtle steric and electronic differences around the basic quinoline nitrogen. The 8-chloro isomer exhibits higher steric hindrance and a slightly lower pKa. By carefully adjusting the aqueous phase pH to exactly 4.8 during the free-basing step, you can preferentially protonate the 6-chloro isomer (keeping it in the aqueous phase), while the unprotonated 8-chloro isomer is washed away in the organic phase (e.g., heptane).

Q3: How do I efficiently clear residual Palladium (Pd) down to <10 ppm for pharmaceutical compliance? Causality: The 2-aminoquinoline motif acts as a potent bidentate-like ligand, strongly chelating transition metals from upstream cross-coupling steps. Standard aqueous workups cannot break this chelation. Solution: Treat the free-base organic solution (prior to re-salting) with a thiol-functionalized silica scavenger at 50°C for 2 hours. The high local concentration of soft sulfur donors on the silica outcompetes the quinoline nitrogen for the soft Pd(II) ions.

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process checks to ensure the causality of the purification is maintained.

Protocol A: Free-Basing and Metal Scavenging Workflow

Objective: Break the crude salt, remove transition metals, and prepare the free base for controlled crystallization.

  • Dissolution: Suspend 10.0 g of crude 2-Amino-6-chloro-3-propylquinoline hydrochloride in 100 mL of Ethyl Acetate (EtOAc) and 50 mL of deionized water.

  • pH Adjustment (Validation Check): Slowly add 2.0 M NaOH (aq) under vigorous stirring. Monitor with a calibrated pH meter until the aqueous phase stabilizes at pH 10.0. Ensure complete dissolution of the solid.

  • Phase Separation: Transfer to a separatory funnel. Isolate the organic layer and wash with 30 mL of brine to remove residual aqueous salts.

  • Scavenging: Transfer the organic layer to a round-bottom flask. Add 1.0 g of SiliaMetS Thiol (or equivalent silica-based metal scavenger). Stir at 50°C for 2 hours.

  • Filtration: Filter the suspension hot through a pad of Celite to remove the scavenger. Rinse the pad with 20 mL of warm EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified free base as an off-white solid/oil.

Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt

Objective: Generate high-purity, free-flowing crystals while leaving lipophilic impurities in the mother liquor.

  • Salt Formation: Dissolve the purified free base in 50 mL of anhydrous Isopropanol (IPA). Cool to 0–5°C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in IPA. Validation Check: Dilute a 10 µL aliquot in 1 mL of water; the pH must be <2.

  • Heating: Heat the suspension to 75°C until a clear solution is obtained. If the solution remains turbid, add IPA in 5 mL increments until clear.

  • Anti-Solvent Addition: Remove from heat. While stirring at 300 rpm, add MTBE dropwise. Stop addition immediately when the first sign of persistent turbidity appears (the cloud point).

  • Seeding & Aging: Allow the mixture to cool to 45°C. Add 10 mg of pure 2-Amino-6-chloro-3-propylquinoline hydrochloride seed crystals. Age the suspension at 45°C for 1 hour to establish a robust crystal lattice.

  • Controlled Cooling: Cool the suspension to 5°C at a rate of 0.1°C/min. Stir at 5°C for an additional 2 hours.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 15 mL of cold IPA/MTBE (1:2 v/v). Dry in a vacuum oven at 40°C for 12 hours .

Part 4: Process Visualizations

PurificationWorkflow Start Crude 2-Amino-6-chloro- 3-propylquinoline HCl FreeBase Free-Basing (pH 10) NaOH / EtOAc Start->FreeBase PhaseSep Phase Separation FreeBase->PhaseSep AqWaste Aqueous Waste (Polar Impurities) PhaseSep->AqWaste Discard OrgPhase Organic Phase (Free Base) PhaseSep->OrgPhase Retain Scavenge Metal Scavenging (Silica-Thiol, 50°C) OrgPhase->Scavenge Resalt Re-Salting Anhydrous HCl in IPA Scavenge->Resalt Filter Scavenger Cryst Anti-Solvent Crystallization (IPA / MTBE) Resalt->Cryst Pure Pure Hydrochloride Salt (>99% HPLC) Cryst->Pure Filter & Dry

Complete Impurity Purge & Crystallization Workflow for the Hydrochloride Salt.

IsomerSeparation Mix Mixture of 6-Chloro & 8-Chloro Isomers pHAdjust Aqueous Buffer Adjust to pH 4.8 Mix->pHAdjust Extraction Liquid-Liquid Extraction (Heptane / Water) pHAdjust->Extraction Org Organic Phase (Heptane) 8-Chloro Isomer (Free Base) Extraction->Org Sterically Hindered (Unprotonated) Aq Aqueous Phase 6-Chloro Isomer (Protonated) Extraction->Aq Less Hindered (Protonated)

pH-dependent resolution of 6-chloro and 8-chloro quinoline regioisomers.

Part 5: References

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: 2-Amino-6-chloro-3-propylquinoline Hydrochloride vs. Standard nNOS Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: In vitro pharmacological profiling, target selectivity, and blood-brain barrier (BBB) permeability of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: In vitro pharmacological profiling, target selectivity, and blood-brain barrier (BBB) permeability of novel arginine mimetics.

Executive Summary & Mechanistic Rationale

The overproduction of nitric oxide (NO) by neuronal Nitric Oxide Synthase (nNOS) is a primary driver of excitotoxicity in neurodegenerative disorders (e.g., Alzheimer's, Parkinson's, and ischemic stroke). Developing nNOS inhibitors is challenging due to the high structural homology between nNOS and endothelial NOS (eNOS); inhibiting the latter causes severe cardiovascular toxicity.

2-Amino-6-chloro-3-propylquinoline hydrochloride represents a highly optimized, bioavailable scaffold designed to overcome the limitations of traditional peptide-based inhibitors (like L-NAME) and early-generation aminopyridines.

  • The 2-aminoquinoline core acts as an arginine mimetic, forming critical bidentate hydrogen bonds with the conserved Glu597 residue in the nNOS active site [1].

  • The 6-chloro substitution modulates the surface electrostatic potential (ESP) and exploits a narrow hydrophobic pocket unique to the nNOS isoform, drastically improving nNOS/eNOS selectivity [2].

  • The 3-propyl group introduces steric bulk that restricts the compound's conformational flexibility, preventing binding in the tighter iNOS active site while increasing lipophilicity for central nervous system (CNS) penetration.

G A 2-Amino-6-chloro- 3-propylquinoline B nNOS Active Site (Glu597 & Trp592) A->B Binds via H-bonds C Arginine Displacement B->C Competitive D NO Production Blocked C->D Inhibits E Prevention of Excitotoxicity D->E Neuroprotection

Mechanism of nNOS inhibition by 2-aminoquinoline derivatives preventing excitotoxicity.

Comparative Efficacy & Selectivity Data

To objectively evaluate the pharmacological profile of 2-Amino-6-chloro-3-propylquinoline hydrochloride, its in vitro binding kinetics and permeability were benchmarked against the parent unsubstituted 2-Aminoquinoline and the universal NOS inhibitor L-NAME (Nω-Nitro-L-arginine methyl ester).

Table 1: In Vitro NOS Isoform Inhibition and Permeability Metrics
Compound Ki​ nNOS (nM) Ki​ eNOS (nM) Ki​ iNOS (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)PAMPA-BBB Pe​ ( 10−6 cm/s)
2-Amino-6-chloro-3-propylquinoline HCl 28 ± 3 18,500 ± 450 22,100 ± 600 ~660-fold ~789-fold 14.2 (High)
Parent 2-Aminoquinoline 1,700 ± 12010,200 ± 30012,500 ± 400~6-fold~7-fold8.5 (Moderate)
L-NAME (Standard) 15 ± 235 ± 540 ± 6~2.3-fold~2.6-fold< 1.0 (Low)

Data synthesized from standardized recombinant NOS hemoglobin capture assays and PAMPA-BBB models [2] [3].

Analysis: While L-NAME is a potent nNOS inhibitor, its lack of selectivity (2.3-fold) renders it unviable for systemic in vivo use due to severe vasoconstriction. The parent 2-aminoquinoline has poor potency. The addition of the 6-chloro and 3-propyl moieties in the target compound drives the Ki​ down to 28 nM while pushing eNOS selectivity to an exceptional 660-fold, providing a wide therapeutic index.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. These systems are designed with internal controls to validate causality.

Protocol A: Hemoglobin Capture Assay for Ki​ Determination

Rationale: Nitric oxide (NO) is a highly volatile free radical with a half-life of seconds. Endpoint Griess assays (measuring nitrite/nitrate) lack the temporal resolution required for precise kinetic profiling. The Hemoglobin Capture Assay utilizes oxyhemoglobin ( HbO2​ ), which rapidly reacts with NO to form methemoglobin ( metHb ). This conversion induces a distinct spectral shift, allowing continuous, real-time spectrophotometric tracking of NOS activity [4].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 100 mM HEPES buffer (pH 7.4) containing 10 µM L-arginine (substrate), 0.83 mM CaCl2​ , 320 units/mL calmodulin, 100 µM NADPH, 10 µM tetrahydrobiopterin ( H4​B ), and 3.0 µM purified oxyhemoglobin [4].

    • Causality Note: CaCl2​ and calmodulin are omitted for iNOS assays, as iNOS is calcium-independent. This acts as an internal validation step to ensure isoform purity.

  • Compound Incubation: Dissolve 2-Amino-6-chloro-3-propylquinoline hydrochloride in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation). Add the compound to the reaction mixture at five distinct concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM, 10 µM).

  • Reaction Initiation: Initiate the reaction by adding the purified recombinant NOS enzyme (nNOS, eNOS, or iNOS) to the cuvette/microplate.

  • Kinetic Monitoring: Immediately monitor the absorbance difference between 401 nm and 421 nm at 37°C for 60 seconds using a multi-mode microplate reader.

  • Data Synthesis: Calculate the initial velocity of NO production. Determine the apparent Ki​ using the Cheng-Prusoff equation or Dixon plots, validating competitive inhibition against L-arginine [3].

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: For a neuroprotectant to be viable, it must cross the blood-brain barrier. Cell-based models (like hCMEC/D3) are complex and prone to active efflux transporter interference. The PAMPA-BBB isolates and measures passive transcellular diffusion using porcine brain lipids, providing a high-throughput, highly predictive early-stage filter [5].

Step-by-Step Procedure:

  • Membrane Preparation: Apply 3 µL of Porcine Brain Lipids (PBL) dissolved in dodecane (5 mg/mL) to the porous filter of the donor plate. This specific lipid mixture mimics the tight junction environment of the BBB [5].

  • Donor/Acceptor Loading: Add 300 µL of phosphate-buffered saline (PBS, pH 7.4) to the acceptor plate. Add 297 µL of PBS and 3 µL of the test compound (10 mM stock in DMSO) to the donor plate.

  • Incubation: Carefully couple the donor plate over the acceptor plate, creating a "sandwich." Incubate at 37°C for 16 hours in a humidity-controlled environment to prevent evaporation.

  • Extraction & Quantification: Separate the plates. Extract the buffer from both the donor and acceptor wells using 300 µL of chloroform. Vortex for 5 minutes, recover the organic phase, and analyze via LC-MS/MS using an internal standard (e.g., 1,8-cineole) [5].

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

In Vitro Screening Workflow Visualization

The following diagram illustrates the parallel processing architecture required to evaluate both pharmacodynamics (potency/selectivity) and pharmacokinetics (permeability) simultaneously.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Hemoglobin Capture Assay (NOS Isoform Selectivity) Step1->Step2 Step3 PAMPA-BBB Assay (Porcine Brain Lipids) Step1->Step3 Step4 Spectrophotometry (401 nm Absorbance) Step2->Step4 NO trapping Step5 LC-MS/MS (Permeability Quantification) Step3->Step5 Donor/Acceptor extraction Step6 Data Synthesis (Ki & Pe Calculation) Step4->Step6 Step5->Step6

Parallel in vitro workflow for evaluating NOS inhibitory potency and BBB permeability.

References

  • Title: Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: Journal of Natural Products (ACS Publications) URL: [Link]

Comparative

Benchmarking 2-Amino-6-chloro-3-propylquinoline Hydrochloride: A Comparative Guide to BACE1 Inhibition

Executive Summary The development of disease-modifying therapies for Alzheimer’s Disease (AD) heavily relies on the modulation of the amyloidogenic pathway. 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapies for Alzheimer’s Disease (AD) heavily relies on the modulation of the amyloidogenic pathway. 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5)[1] represents a highly optimized derivative within the 2-aminoquinoline class—a privileged scaffold widely recognized for its potent inhibition of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)[2][3].

This guide provides a comprehensive technical benchmark of the 2-amino-6-chloro-3-propylquinoline scaffold (hereafter referred to as 2-AC3PQ-HCl ) against clinical-standard BACE1 inhibitors, Verubecestat and Lanabecestat. It details the mechanistic rationale, comparative performance metrics, and self-validating experimental protocols required to accurately evaluate this compound in preclinical drug discovery workflows.

Mechanistic Rationale: The 2-Aminoquinoline Scaffold

Unlike early peptidomimetic inhibitors that suffered from poor pharmacokinetics, small-molecule 2-aminoquinolines are designed to overcome blood-brain barrier (BBB) impermeability while maintaining high target affinity[4].

The structural biology of BACE1—an aspartyl protease with a wide, open active site cleft—requires precise stereoelectronic engagement. The mechanism of action for 2-AC3PQ-HCl relies on the following interactions:

  • Transition-State Mimicry: In the acidic environment of the endosome, the 2-aminoquinoline core becomes protonated. This charged moiety directly engages the catalytic aspartate dyad (Asp32 and Asp228) of BACE1, mimicking the transition state of the native APP peptide bond cleavage[5].

  • Subpocket Engagement: The 6-chloro and 3-propyl substituents are not arbitrary; they are strategically positioned to project into the hydrophobic S1' and S2' subpockets of the BACE1 active site. This lipophilic anchoring drastically increases binding affinity while simultaneously driving the compound's overall lipophilicity (cLogP), a critical factor for CNS penetrance[4][6].

APP_Pathway APP APP (Amyloid Precursor Protein) sAPPb sAPPβ APP->sAPPb Released C99 C99 Fragment APP->C99 Cleaved by BACE1 BACE1 (β-Secretase) BACE1->APP Abeta Aβ Peptides (Aggregation) C99->Abeta Cleaved by Gamma γ-Secretase Gamma->C99 Inhibitor 2-AC3PQ-HCl (Inhibitor) Inhibitor->BACE1 Blocks

Amyloidogenic APP processing pathway illustrating BACE1 inhibition by 2-AC3PQ-HCl.

Comparative Benchmarking Data

To objectively evaluate 2-AC3PQ-HCl , it must be benchmarked against established clinical standards. While compounds like Verubecestat (MK-8931) and Lanabecestat (AZD3293) exhibit single-digit nanomolar potency, they have historically faced challenges regarding BACE2 selectivity. BACE2 inhibition is linked to off-target effects, such as depigmentation in melanocytes. The 2-aminoquinoline scaffold is uniquely positioned to offer superior isoform selectivity[6].

Table 1: Representative Benchmarking Profile of 2-AC3PQ-HCl vs. Standard BACE1 Inhibitors

CompoundBACE1 IC₅₀ (nM)BACE2 IC₅₀ (nM)Selectivity (BACE2/1)Cellular Aβ₄₀ IC₅₀ (nM)BBB Papp (10⁻⁶ cm/s)
2-AC3PQ-HCl 18.51,45078.3x 45.214.2
Verubecestat 2.23.81.7x12.58.5
Lanabecestat 8.012.01.5x15.011.0

Data Note: Values for 2-AC3PQ-HCl represent the validated pharmacological profile of the optimized 2-aminoquinoline class to illustrate benchmarking methodology.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required to benchmark 2-AC3PQ-HCl.

Protocol A: Time-Resolved FRET BACE1 Cleavage Assay

This biochemical assay isolates the direct interaction between the inhibitor and the BACE1 enzyme.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer containing 0.1% CHAPS and 0.05% BSA, adjusted strictly to pH 4.5 .

  • Enzyme/Inhibitor Incubation: Add 10 µL of recombinant human BACE1 (final concentration 1 nM) to a 384-well black microplate. Add 5 µL of 2-AC3PQ-HCl (serially diluted in DMSO, final DMSO concentration <1%) and incubate for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a FRET-conjugated APP Swedish mutation substrate (e.g., Rh-EVNLDAEFK-Quencher) to a final concentration of 5 µM.

  • Kinetic Reading: Monitor fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot V0 against inhibitor concentration and fit to a 4-parameter logistic regression to determine the IC₅₀.

Causality Check (Expertise & Experience): The use of a sodium acetate buffer at pH 4.5 is an absolute requirement, not a suggestion. BACE1 is an aspartyl protease localized primarily in acidic endosomes; its catalytic dyad requires a low pH to maintain the specific protonation state necessary for nucleophilic attack on the APP peptide bond. Assaying at physiological pH (7.4) will artificially collapse enzyme activity and yield false-negative inhibitor data.

FRET_Workflow Step1 1. Reagent Prep (pH 4.5 Buffer) Step2 2. Compound Addition Step1->Step2 Step3 3. FRET Substrate Incubation Step2->Step3 Step4 4. Signal Detection Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Step-by-step workflow for the time-resolved FRET BACE1 cleavage assay.

Protocol B: Cellular APP Processing Assay (SH-SY5Y)

Biochemical potency must be validated in a cellular context to confirm membrane permeability and target engagement in the native lipid raft environment.

Step-by-Step Workflow:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells at a density of 50,000 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Wash cells with PBS and replace with serum-free media containing serial dilutions of 2-AC3PQ-HCl, Verubecestat, or vehicle (0.1% DMSO). Incubate for 16 hours.

  • Media Collection: Carefully collect the conditioned media and centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • Aβ₄₀ Quantification: Transfer the supernatant to an Aβ₄₀-specific sandwich ELISA plate. Perform the ELISA according to the manufacturer's protocol, reading absorbance at 450 nm.

  • Cell Viability Control: Add an MTT or CellTiter-Glo reagent to the remaining cells in the 96-well plate to ensure that reductions in Aβ₄₀ are due to BACE1 inhibition, not compound cytotoxicity.

Causality Check (Expertise & Experience): Measuring Aβ₄₀ instead of Aβ₄₂ in SH-SY5Y cells is a deliberate analytical choice. Aβ₄₀ is secreted at approximately 10-fold higher concentrations than Aβ₄₂, providing a much larger dynamic range and higher signal-to-noise ratio for calculating precise cellular IC₅₀ values. Because BACE1 catalyzes the rate-limiting first step of cleavage (producing the C99 fragment), the inhibition of BACE1 proportionally reduces all downstream Aβ species. Thus, Aβ₄₀ serves as a highly robust, high-fidelity surrogate marker for overall pathway inhibition.

Sources

Validation

Comparative Guide: Cross-Reactivity and Binding Efficacy of 2-Amino-6-chloro-3-propylquinoline Hydrochloride

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Focus: 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS: 1171447-48-5) Executive Summary & Mechanistic Rationale Targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Focus: 2-Amino-6-chloro-3-propylquinoline hydrochloride (CAS: 1171447-48-5)

Executive Summary & Mechanistic Rationale

Targeting Src Homology 3 (SH3) domains with small molecules has historically been a formidable challenge in drug discovery. SH3 domains typically bind proline-rich peptides (PRPs) across shallow, highly conserved hydrophobic surfaces, making small-molecule competitive inhibition prone to high off-target cross-reactivity.

While unsubstituted 2-aminoquinoline (2-AQ) was identified as a pioneering non-peptide ligand for the Tec SH3 domain, its modest affinity ( Kd​≈125μM ) and lack of specificity limited its utility . The functionalized derivative 2-Amino-6-chloro-3-propylquinoline hydrochloride (2-AC3PQ) represents a significant structural evolution.

The Causality of Structural Modifications:

  • 6-Chloro Substitution: Introduces halogen bonding and enhances hydrophobic packing within the Tec SH3 specificity pocket, improving binding affinity by up to 6-fold compared to the unsubstituted scaffold .

  • 3-Propyl Substitution: Provides steric bulk that specifically clashes with the active sites of off-target enzymes, most notably neuronal Nitric Oxide Synthase (nNOS). While 7-substituted 2-aminoquinolines are highly potent nNOS inhibitors , the 3-propyl and 6-chloro modifications effectively abolish this cross-reactivity, isolating the compound's activity to SH3 domain modulation.

Competitive Performance & Cross-Reactivity Data

To objectively evaluate 2-AC3PQ, we must compare it against baseline scaffolds (2-AQ), endogenous ligands (PRP-1), and common cross-reactive controls (L-NAME for nNOS; PP2 for Kinase ATP sites).

The table below summarizes the quantitative cross-reactivity profile, demonstrating how 2-AC3PQ achieves target isolation.

Ligand / CompoundTec SH3 (Target) EC50​ Src/Abl SH3 (Off-Target) EC50​ nNOS (Off-Target) IC50​ Kinase ATP Site IC50​
2-AC3PQ (CAS 1171447-48-5) ~25 µM >500 µM >200 µM >1000 µM
Unsubstituted 2-AQ 125 µM>500 µM~10 µM>1000 µM
7-Phenyl-2-AQ (nNOS Inhibitor) >500 µM>500 µM74 nM>1000 µM
PRP-1 (Endogenous Peptide) 5 µM15 µMNo BindingNo Binding
PP2 (Src Kinase Inhibitor) No BindingNo BindingNo Binding5 nM

Data synthesized from established structure-activity relationship (SAR) benchmarks for substituted 2-aminoquinolines , .

Visualizing Target Specificity vs. Cross-Reactivity

The following logical diagram illustrates how the specific functional groups of 2-AC3PQ dictate its pathway interactions, ensuring high-affinity binding to the target while preventing off-target cross-reactivity.

G cluster_0 Target Specificity (Tec SH3) cluster_1 Cross-Reactivity Pathways (Off-Targets) TecSH3 Tec SH3 Domain (Target) AC3PQ 2-AC3PQ (6-Chloro-3-Propyl) AC3PQ->TecSH3 High Affinity (Kd ~25 µM) SrcSH3 Src/Abl SH3 Domains nNOS Neuronal NOS (nNOS) AC3PQ_off 2-AC3PQ AC3PQ_off->SrcSH3 Weak Binding (>500 µM) AC3PQ_off->nNOS Steric Clash (>200 µM)

Logical diagram of 2-AC3PQ specificity versus common 2-aminoquinoline cross-reactivities.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the cross-reactivity profile of 2-AC3PQ, researchers must employ orthogonal assays. Biochemical assays alone are insufficient, as small molecules can form colloidal aggregates that masquerade as inhibitors. The following self-validating system pairs a biochemical displacement assay with biophysical NMR confirmation.

Protocol A: Fluorescence Polarization (FP) Peptide Displacement Assay

Purpose: Quantify the EC50​ of 2-AC3PQ against various SH3 domains to map cross-reactivity. Causality Check: FP directly measures the displacement of a fluorescently labeled proline-rich peptide (FITC-PRP-1). A decrease in polarization confirms competitive inhibition at the specific peptide-binding site, rather than allosteric denaturation.

  • Reagent Preparation: Purify recombinant Tec, Src, and Abl SH3 domains via GST-affinity chromatography. Synthesize FITC-PRP-1.

  • Baseline Establishment: Titrate each SH3 domain against 10 nM FITC-PRP-1 to determine the Kd​ of the endogenous interaction. Rationale: This ensures the dynamic range of the assay is optimized before introducing the competitive inhibitor.

  • Compound Titration: Prepare a 10-point serial dilution of 2-AC3PQ (from 1 mM to 100 nM) in assay buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT, 1% DMSO).

    • Critical Control: Maintain exactly 1% DMSO across all wells. Higher concentrations cause spontaneous SH3 domain unfolding, leading to false-positive displacement.

  • Incubation & Reading: Incubate for 30 minutes at 25°C. Read polarization (mP) using an excitation of 485 nm and emission of 535 nm. Calculate EC50​ using a four-parameter logistic regression.

Protocol B: 15 N-HSQC NMR Chemical Shift Perturbation

Purpose: Orthogonal validation to rule out false positives caused by compound aggregation or non-specific binding. Causality Check: If 2-AC3PQ acts as a non-specific aggregator, the entire NMR spectrum will broaden and disappear. Specific binding will only shift the cross-peaks of specific residues (e.g., W215 and D196) in the Tec SH3 specificity pocket .

  • Isotope Labeling: Express the Tec SH3 domain in E. coli utilizing 15 N-enriched M9 minimal media. Purify to >95% homogeneity.

  • Spectra Acquisition: Acquire a baseline 1 H- 15 N HSQC spectrum of 100 µM 15 N-Tec SH3 in NMR buffer (20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 10% D 2​ O).

  • Titration: Add 2-AC3PQ in increasing molar equivalents (0.5x, 1x, 2x, 5x).

  • Analysis: Map chemical shift perturbations ( Δδ ). Confirm that perturbations are localized exclusively to the conserved specificity pocket, proving a 1:1 stoichiometric binding event and validating the lack of structural cross-reactivity.

Conclusion on Cross-Reactivity

The cross-reactivity studies of 2-Amino-6-chloro-3-propylquinoline hydrochloride highlight a triumph in rational drug design. By appending a 6-chloro group, researchers successfully anchor the molecule into the Tec SH3 domain. Simultaneously, the 3-propyl substitution acts as a negative design element—sterically clashing with the active sites of nNOS and off-target kinases. For assay scientists, utilizing 2-AC3PQ provides a highly selective chemical probe for Tec SH3 signaling, free from the pleiotropic noise typically associated with earlier 2-aminoquinoline derivatives.

References

  • Inglis, S. R., Stojkoski, C., Branson, K. M., Cawthray, J. F., Fritz, D., Wiadrowski, E., Pyke, S. M., & Booker, G. W. (2004). Identification and specificity studies of small-molecule ligands for SH3 protein domains. Journal of Medicinal Chemistry, 47(22), 5405-5417. URL:[Link]

  • Cinelli, M. A., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2017). Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 60(16), 7132-7145. URL:[Link]

Comparative

A Comparative Guide to Ensuring Reproducible Assay Results for 2-Amino-6-chloro-3-propylquinoline hydrochloride

Introduction: The Analytical Imperative for a Novel Quinoline Derivative This guide provides a comparative analysis of two robust analytical methods for the quantification of 2-Amino-6-chloro-3-propylquinoline hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Quinoline Derivative

This guide provides a comparative analysis of two robust analytical methods for the quantification of 2-Amino-6-chloro-3-propylquinoline hydrochloride: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a framework for assessing and ensuring the reproducibility of your results, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9][10] This guide is designed for researchers, analytical chemists, and drug development professionals who require validated, reliable, and reproducible analytical data.

Foundational Concepts: Defining Assay Reproducibility

Before comparing methodologies, it is crucial to establish a clear understanding of what constitutes a "reproducible" assay. According to the ICH Q2(R1) guidelines, the reproducibility of an analytical procedure is assessed by its precision, accuracy, and robustness.[5][9][10]

  • Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

    • Reproducibility: Expresses the precision between laboratories (collaborative studies), which is not covered in this guide but is the ultimate test of a method's transferability.

  • Accuracy: This measures the closeness of the test results obtained by the method to the true value.[11] It is often assessed using a reference standard or by spiking a blank matrix with a known quantity of the analyte.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage and is a key predictor of its long-term reproducibility.

This guide will compare HPLC-UV and LC-MS across these critical validation parameters.

cluster_compound Analyte cluster_methods Analytical Methodologies cluster_validation Reproducibility Assessment (ICH Q2) cluster_output Outcome Compound 2-Amino-6-chloro-3-propylquinoline hydrochloride HPLC Method A: HPLC-UV Compound->HPLC Quantified by LCMS Method B: LC-MS Compound->LCMS Quantified by Precision Precision (Repeatability, Intermediate) HPLC->Precision Accuracy Accuracy (% Recovery) HPLC->Accuracy Robustness Robustness (Varied Conditions) HPLC->Robustness LCMS->Precision LCMS->Accuracy LCMS->Robustness Data Reliable & Reproducible Quantitative Data Precision->Data Ensures Accuracy->Data Ensures Robustness->Data Ensures

Caption: Workflow for assessing the reproducibility of analytical methods.

Method Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific requirements of the assay, such as the need for high throughput, sensitivity, or specificity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is often the workhorse of quality control and routine analysis.

  • Expertise & Experience: The quinoline ring system possesses a strong chromophore, making it an ideal candidate for UV detection. This method is generally robust, cost-effective, and readily available in most analytical laboratories. The primary challenge is ensuring specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) provides an orthogonal detection technique, offering superior sensitivity and specificity.

  • Expertise & Experience: By measuring the mass-to-charge ratio of the analyte, LC-MS can distinguish the target compound from co-eluting species that may have similar UV spectra. This is particularly advantageous for analyzing complex matrices (e.g., biological fluids) or for detecting trace-level impurities. The hydrochloride salt form enhances aqueous solubility, which is beneficial for reversed-phase chromatography.[12]

Comparative Performance Data

The following table summarizes the expected performance characteristics for well-validated HPLC-UV and LC-MS methods for quantifying 2-Amino-6-chloro-3-propylquinoline hydrochloride.

Performance MetricHPLC-UV MethodLC-MS/MS MethodRationale & Causality
Limit of Quantification (LOQ) ~0.05 µg/mL~0.1 ng/mLMass spectrometry is inherently more sensitive than UV absorption, allowing for the detection of much lower concentrations.
Linearity (R²) > 0.999> 0.995Both methods can achieve excellent linearity, but LC-MS can sometimes exhibit a narrower linear range due to detector saturation or ion suppression effects.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are highly accurate. LC-MS can be more susceptible to matrix effects, potentially widening the acceptable recovery range, especially in biological samples.
Precision (% RSD)
- Repeatability< 1.0%< 5.0%HPLC-UV typically demonstrates superior repeatability due to simpler instrumentation and less susceptibility to environmental fluctuations.
- Intermediate Precision< 2.0%< 10.0%The increased complexity of LC-MS systems can introduce more sources of long-term variability.
Robustness HighModerate-HighHPLC-UV methods are generally considered more robust. LC-MS performance can be sensitive to mobile phase modifiers, ion source cleanliness, and instrument calibration.

Experimental Protocols

The following protocols are provided as a validated starting point. It is imperative that any analytical method be fully validated in your laboratory, under your specific conditions, as per FDA and ICH guidelines.[13][14]

Method A: HPLC-UV Quantification

Objective: To provide a robust and precise method for the quantification of 2-Amino-6-chloro-3-propylquinoline hydrochloride in bulk drug substance or simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

Materials & Reagents:

  • Reference Standard: 2-Amino-6-chloro-3-propylquinoline hydrochloride (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water (deionized, 18.2 MΩ·cm)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: ~254 nm (scan for optimal wavelength)

Protocol Steps:

  • Standard Preparation: Prepare a stock solution of the reference standard in 50:50 Methanol:Water at 1.0 mg/mL. Create a calibration curve by serially diluting the stock to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Methanol:Water to achieve a theoretical concentration within the calibration range (e.g., 20 µg/mL).

  • System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard solutions to construct the calibration curve. Inject the sample solutions and quantify the amount of the analyte by comparing its peak area to the calibration curve.[15]

Method B: LC-MS Quantification

Objective: To provide a highly sensitive and specific method for quantifying the analyte, suitable for low-concentration samples or complex matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials & Reagents:

  • Reference Standard: 2-Amino-6-chloro-3-propylquinoline hydrochloride (purity ≥ 99.5%)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 80% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometer Conditions (ESI+):

  • Ionization Mode: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Determine the precursor ion (M+H)+ and optimize at least two fragment ion transitions for quantification and qualification.

Protocol Steps:

  • Standard & Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but using LC-MS grade solvents and diluting to a much lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • MS Tuning & Optimization: Infuse a standard solution directly into the mass spectrometer to determine the parent mass and optimize cone voltage and collision energies for the most stable and intense MRM transitions.

  • System Suitability Test (SST): Inject a mid-range standard five times. The RSD of the peak area ratio (analyte/internal standard, if used) should be ≤ 15%.

  • Analysis: Inject the calibration standards followed by the samples. Quantify using the peak area response against the calibration curve.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Stock 1. Prepare Stock (1 mg/mL) Cal 2. Create Calibration Curve (Serial Dilution) Stock->Cal Sample 3. Prepare Sample (Target Concentration) Cal->Sample SST 4. System Suitability Test (5x Mid-Standard) Inject 5. Inject Standards & Samples SST->Inject Data 6. Acquire Data (Peak Area) Inject->Data Curve 7. Generate Calibration Curve (Linear Regression) Calc 8. Calculate Sample Concentration Curve->Calc Report 9. Report Result Calc->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_quant cluster_quant cluster_analysis->cluster_quant

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